Pindone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-dimethylpropanoyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKYEQDPDZUERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Record name | PINDONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4264 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PINDONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6120-20-3 (hydrochloride salt) | |
| Record name | Pindone [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083261 | |
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DSSTOX Substance ID |
DTXSID1025930 | |
| Record name | Pindone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pindone appears as yellow solid or powder. (NTP, 1992), Bright-yellow powder with almost no odor. [rodenticide]; [NIOSH], YELLOW CRYSTALS., Bright-yellow powder with almost no odor., Bright-yellow powder with almost no odor. [rodenticide] | |
| Record name | PINDONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4264 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Pindone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/602 | |
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| Record name | PINDONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PINDONE (2-PIVALYL-1,3-INDANDIONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/717 | |
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| Record name | Pindone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0516.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), 180 °C @ 1 MM HG, decomposes, Decomposes | |
| Record name | PINDONE | |
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| URL | https://cameochemicals.noaa.gov/chemical/4264 | |
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| Record name | PINDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1756 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PINDONE (2-PIVALYL-1,3-INDANDIONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/717 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pindone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0516.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, ACETONE, AQ ALKALI SOLN, Readily soluble in aq alkali or ammonia to give bright yellow salts, Soluble in most organic solvents, In water, 18 mg/l @ 25 °C, Solubility in water at 25 °C: none, (77 °F): 0.002% | |
| Record name | PINDONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4264 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PINDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1756 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PINDONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Pindone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0516.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.06 (NIOSH, 2023) - Denser than water; will sink, 1.06, 1.06 g/cm³ | |
| Record name | PINDONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4264 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PINDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1756 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PINDONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PINDONE (2-PIVALYL-1,3-INDANDIONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/717 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pindone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
Very low (NIOSH, 2023), 1 mm Hg @ 180 °C, Vapor pressure at 25 °C: negligible, Very low | |
| Record name | PINDONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4264 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PINDONE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1756 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PINDONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1515 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PINDONE (2-PIVALYL-1,3-INDANDIONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/717 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pindone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0516.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Yellow crystals, Bright yellow crystals from ethanol, Bright yellow powder, Yellow-brown cystalline solid | |
CAS No. |
83-26-1 | |
| Record name | PINDONE | |
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| URL | https://cameochemicals.noaa.gov/chemical/4264 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1H-Indene-1,3(2H)-dione, 2-(2,2-dimethyl-1-oxopropyl)- | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | PINDONE (2-PIVALYL-1,3-INDANDIONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,3-Indandione, 2-pivaloyl- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Melting Point |
227.3 to 230.9 °F (NTP, 1992), 108.5-110.5 °C, 108-110 °C, 230 °F | |
| Record name | PINDONE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1756 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | PINDONE (2-PIVALYL-1,3-INDANDIONE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/717 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Pindone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0516.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Pindone's Mechanism of Action as a Vitamin K Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Vitamin K Cycle and Hemostasis
The process of blood coagulation is a complex cascade of enzymatic reactions culminating in the formation of a stable fibrin clot. A critical step in this cascade is the post-translational modification of several clotting factors, specifically Factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. This modification involves the gamma-carboxylation of specific glutamate (Glu) residues to form gamma-carboxyglutamate (Gla) residues. The Gla residues are essential for the calcium-dependent binding of these factors to phospholipid membranes, a prerequisite for their activation and participation in the coagulation cascade.
This vital carboxylation reaction is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), which utilizes the reduced form of vitamin K, vitamin K hydroquinone (KH2), as a cofactor. During the reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide (KO). For the coagulation process to be sustained, vitamin K hydroquinone must be continuously regenerated. This is accomplished through the vitamin K cycle, a salvage pathway where the enzyme vitamin K epoxide reductase (VKOR) plays a pivotal role. VKOR, an integral membrane protein located in the endoplasmic reticulum, catalyzes the reduction of vitamin K epoxide back to vitamin K quinone (K) and subsequently to vitamin K hydroquinone (KH2).
Pindone's Molecular Mechanism of Action
This compound functions as a potent vitamin K antagonist by directly inhibiting the enzyme vitamin K epoxide reductase (VKOR).[1] By blocking VKOR, this compound disrupts the regeneration of vitamin K hydroquinone (KH2).[1] This leads to a depletion of the active form of vitamin K, thereby limiting the gamma-carboxylation of vitamin K-dependent clotting factors. As a result, these clotting factors are synthesized in an under-carboxylated and biologically inactive form, leading to a significant impairment of the coagulation cascade and a subsequent anticoagulant effect.
This compound is classified as a first-generation anticoagulant, which typically requires multiple doses to achieve a therapeutic or lethal effect.[1] This is due to the time required to deplete the existing pool of active, carboxylated clotting factors circulating in the blood. The onset of clinical signs of anticoagulation is therefore delayed, usually appearing 3 to 5 days after initial exposure.
The antagonistic action of this compound can be reversed by the administration of its antidote, Vitamin K1 (phytomenadione). Exogenous Vitamin K1 can be utilized by an alternative, warfarin-resistant pathway to produce vitamin K hydroquinone, thereby bypassing the this compound-induced blockade of VKOR and restoring the synthesis of functional clotting factors.
Signaling Pathway of Vitamin K Antagonism by this compound
Caption: this compound inhibits VKOR, disrupting the Vitamin K cycle and preventing the activation of clotting factors.
Quantitative Data
| Parameter | Species | Value | Route of Administration | Reference |
| Acute LD50 | Rabbit | ~25-50 mg/kg | Oral | --INVALID-LINK-- |
| Chronic LD50 | Rabbit | ~0.5 mg/kg/day for 12 days | Oral | --INVALID-LINK-- |
Experimental Protocols
The following protocols are adapted from established methodologies for the characterization of vitamin K antagonists and can be applied to determine the inhibitory potential of this compound on VKOR.
In Vitro VKOR Inhibition Assay (Microsomal Assay)
This assay determines the direct inhibitory effect of this compound on VKOR activity in a cell-free system using liver microsomes, which are rich in this enzyme.
Objective: To determine the IC50 and inhibition kinetics (e.g., Ki) of this compound against VKOR.
Materials:
-
Liver microsomes (from a suitable species, e.g., rat, human)
-
This compound
-
Vitamin K1 2,3-epoxide (substrate)
-
Dithiothreitol (DTT) or other suitable reducing agent
-
Reaction buffer (e.g., Tris-HCl with KCl and CHAPS)
-
Quenching solution (e.g., acidic methanol)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mobile phase for HPLC (e.g., methanol/water mixture)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, vitamin K1 2,3-epoxide, and DTT in appropriate solvents. Prepare a series of this compound dilutions to cover a range of concentrations.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a fixed concentration of liver microsomes, and the reducing agent (DTT). Add varying concentrations of this compound or vehicle control.
-
Initiation of Reaction: Pre-warm the reaction mixtures to 37°C. Initiate the reaction by adding a fixed concentration of the substrate, vitamin K1 2,3-epoxide.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Extraction: Vortex the mixture and centrifuge to pellet the precipitated proteins. Collect the supernatant containing the vitamin K metabolites.
-
HPLC Analysis: Inject the supernatant into the HPLC system. Separate and quantify the substrate (vitamin K1 2,3-epoxide) and the product (vitamin K1 quinone) by monitoring the absorbance at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Calculate the rate of product formation for each this compound concentration. Plot the percentage of VKOR activity relative to the vehicle control against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be performed with varying concentrations of both this compound and the substrate. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
Experimental Workflow for In Vitro VKOR Inhibition Assay
Caption: A typical workflow for determining the in vitro inhibition of VKOR by this compound.
Cell-Based VKOR Activity Assay
This assay measures the effect of this compound on VKOR activity within a cellular context, providing a more physiologically relevant assessment of its anticoagulant effect.
Objective: To determine the IC50 of this compound for VKOR in a cell-based system.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for a gamma-carboxylated reporter protein (e.g., Factor IX with a C-terminal tag)
-
Expression vector for human VKORC1
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound
-
Vitamin K1 2,3-epoxide
-
ELISA kit for the detection of the gamma-carboxylated reporter protein
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Co-transfect the cells with the expression vectors for the reporter protein and VKORC1 using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours post-transfection, replace the culture medium with fresh medium containing a fixed concentration of vitamin K1 2,3-epoxide and varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator to allow for reporter protein expression, carboxylation, and secretion.
-
Sample Collection: Collect the cell culture supernatant containing the secreted reporter protein.
-
ELISA Analysis: Quantify the amount of gamma-carboxylated reporter protein in the supernatant using a specific ELISA.
-
Data Analysis: Normalize the amount of carboxylated reporter protein to a control for transfection efficiency (e.g., co-transfected luciferase). Plot the percentage of VKOR activity (relative to the vehicle control) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Logical Relationship of this compound's Anticoagulant Effect
Caption: The cascade of events following this compound administration leading to its anticoagulant effect.
Conclusion
This compound is an effective vitamin K antagonist that functions by inhibiting the enzyme vitamin K epoxide reductase. This action disrupts the vitamin K cycle, leading to the production of non-functional vitamin K-dependent clotting factors and a subsequent anticoagulant state. While specific quantitative data on its direct enzyme inhibition are sparse, the experimental protocols outlined in this guide provide a clear framework for the determination of this compound's IC50 and Ki values, which are crucial for a more in-depth understanding of its potency and for the development of novel anticoagulants. The provided diagrams offer a visual representation of the complex molecular and cellular events involved in this compound's mechanism of action. This technical guide serves as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
References
An In-depth Technical Guide to the Chemical Synthesis and Purification of 2-Pivaloyl-1,3-indandione
This technical guide provides a comprehensive overview of the synthesis and purification of 2-Pivaloyl-1,3-indandione, a significant derivative of 1,3-indandione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
2-Pivaloyl-1,3-indandione, also known as Pindone, is a synthetic organic compound belonging to the class of 1,3-indandione derivatives. These compounds are of considerable interest due to their diverse biological activities and applications as intermediates in the synthesis of various pharmaceutical and chemical entities. The introduction of a bulky pivaloyl group at the 2-position of the 1,3-indandione scaffold imparts unique physicochemical properties to the molecule, influencing its reactivity and biological profile.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 2-Pivaloyl-1,3-indandione is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 83-26-1 | [1][2] |
| Molecular Formula | C₁₄H₁₄O₃ | [2] |
| Molecular Weight | 230.26 g/mol | [2] |
| Appearance | Bright-yellow powder | [1] |
| Melting Point | 108.5-110.5 °C | [3] |
| IUPAC Name | 2-(2,2-dimethylpropanoyl)indene-1,3-dione | |
| Synonyms | This compound, 2-Pivaloylindane-1,3-dione, 2-Trimethylacetyl-1,3-indandione | [2] |
Chemical Synthesis
The synthesis of 2-Pivaloyl-1,3-indandione is typically achieved through the acylation of 1,3-indandione with pivaloyl chloride. This reaction involves the formation of a carbanion at the C-2 position of the 1,3-indandione ring, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.
General Reaction Scheme
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol is a representative procedure based on general methods for the acylation of 1,3-dicarbonyl compounds.
Materials:
-
1,3-Indandione
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-indandione (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 2-Pivaloyl-1,3-indandione is purified by recrystallization to obtain a product of high purity.
Purification Workflow
Caption: Purification workflow for 2-Pivaloyl-1,3-indandione.
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the bright-yellow crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Characterization Data
The structure and purity of the synthesized 2-Pivaloyl-1,3-indandione can be confirmed by various spectroscopic methods.
| Analysis | Observed/Expected Data |
| ¹H NMR (CDCl₃) | Expected signals: Aromatic protons (multiplet, ~7.8-8.0 ppm), methine proton at C-2 (singlet, ~3.5-4.0 ppm, may be broad or absent due to enolization), and tert-butyl protons (singlet, ~1.3 ppm). |
| ¹³C NMR (CDCl₃) | Expected signals: Carbonyl carbons of the indandione ring (~190-200 ppm), pivaloyl carbonyl carbon (~205-215 ppm), aromatic carbons (~120-140 ppm), C-2 of the indandione ring (~50-60 ppm), quaternary carbon of the tert-butyl group (~40 ppm), and methyl carbons of the tert-butyl group (~27 ppm). |
| Infrared (IR) | Characteristic peaks: C=O stretching of the indandione ring (~1710 and 1740 cm⁻¹), C=O stretching of the pivaloyl group (~1680 cm⁻¹), aromatic C-H stretching (~3050-3100 cm⁻¹), and aliphatic C-H stretching (~2850-3000 cm⁻¹). |
| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z = 230. Key fragmentation peaks may include loss of the pivaloyl group ([M-85]⁺) and other characteristic fragments of the indandione core. |
Logical Workflow for Synthesis and Analysis
The overall process from starting materials to the final, characterized product can be visualized as follows:
Caption: Overall workflow from synthesis to characterization.
Conclusion
This technical guide outlines a reliable method for the synthesis and purification of 2-Pivaloyl-1,3-indandione. The provided experimental protocols and characterization data will be a valuable resource for researchers engaged in the synthesis of novel organic compounds for various applications, including drug discovery and materials science. Adherence to standard laboratory safety procedures is essential when performing these experiments.
References
Pindone: A Technical Guide to its Crystal Structure and Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindone, with the chemical name 2-(2,2-dimethylpropanoyl)indene-1,3-dione, is a first-generation anticoagulant of the indandione class.[1] It is widely utilized as a rodenticide for the control of pest populations, particularly rats and rabbits.[2] Its mechanism of action involves the inhibition of vitamin K-dependent clotting factors, leading to internal hemorrhaging in target species.[1][3] This technical guide provides a comprehensive overview of the molecular properties of this compound, its mechanism of action, and a discussion on its crystal structure, including the methodologies used to determine these characteristics.
Molecular and Physicochemical Properties
This compound is a yellow crystalline solid or powder.[4] A summary of its key molecular and physicochemical properties is presented in the tables below. These properties are crucial for understanding its behavior in biological systems and for the development of new formulations.
Table 1: General and Molecular Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-(2,2-dimethylpropanoyl)indene-1,3-dione | [5] |
| Synonyms | 2-Pivaloyl-1,3-indandione, Pival, Pivacin | [5] |
| CAS Number | 83-26-1 | [5][6] |
| Molecular Formula | C₁₄H₁₄O₃ | [5][6][7] |
| Molecular Weight | 230.26 g/mol | [5][7] |
| Appearance | Bright yellow crystalline solid or powder | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 108-110 °C | [8] |
| Boiling Point | Decomposes | |
| Water Solubility | 18 mg/L at 25 °C | |
| Solubility in Organic Solvents | Soluble in most organic solvents | |
| pKa | 3.47 ± 0.10 (Predicted) | |
| LogP (Octanol/Water Partition Coefficient) | 2.7 | [5] |
Crystal Structure
As of the date of this guide, a detailed, experimentally determined crystal structure of this compound has not been found in publicly available crystallographic databases. The compound is known to exist as a yellow crystalline solid, which implies a regular, repeating arrangement of molecules in a crystal lattice.[4] The determination of this structure would be invaluable for understanding its solid-state properties, which influence its stability, dissolution rate, and bioavailability.
Experimental Protocol for Crystal Structure Determination: X-ray Crystallography
The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction.[9] This technique can provide precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal.
A general workflow for this experimental procedure is outlined below:
-
Synthesis and Purification: A high-purity sample of this compound is required. Impurities can disrupt the formation of a well-ordered crystal lattice.
-
Single Crystal Growth: A single crystal of sufficient size and quality is grown from a solution of purified this compound, typically through slow evaporation of the solvent, cooling of a saturated solution, or vapor diffusion.
-
X-ray Diffraction Data Collection: The single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[9][10]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.
-
Structure Validation and Deposition: The final structure is validated for correctness and deposited in a public database such as the Cambridge Structural Database (CSD) for dissemination to the scientific community.
Mechanism of Action: Vitamin K Antagonism
This compound exerts its anticoagulant effect by acting as a vitamin K antagonist.[1] It inhibits the enzyme Vitamin K epoxide reductase (VKOR), which is a critical component of the vitamin K cycle.[1][3][11] This cycle is essential for the post-translational modification of several clotting factors (II, VII, IX, and X) in the liver.
The inhibition of VKOR by this compound disrupts the regeneration of the active, reduced form of vitamin K.[1] Without sufficient reduced vitamin K, the carboxylation of glutamic acid residues on the clotting factor precursors is impaired. This results in the production of non-functional clotting factors, leading to a deficiency in the blood's ability to coagulate and ultimately causing internal bleeding.[3]
The signaling pathway illustrating the mechanism of action of this compound is depicted below:
Experimental Protocols for Physicochemical Properties
Accurate determination of physicochemical properties is fundamental for drug development and formulation. Standardized protocols are employed to ensure reproducibility and comparability of data.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. For a pure crystalline substance, the melting point is a sharp, well-defined temperature range.
General Protocol (Capillary Method):
-
A small amount of finely powdered, dry this compound is packed into a capillary tube.[8]
-
The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer.[12]
-
The temperature is raised gradually, typically at a rate of 1-2 °C per minute near the expected melting point.[12][13]
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[12][13]
Solubility Determination
Solubility is a critical parameter that affects the absorption and bioavailability of a compound.
General Protocol (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer) in a flask.[14]
-
The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solution is filtered to remove any undissolved solid.[14]
-
The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14][15]
Conclusion
This compound is a well-characterized anticoagulant with a clearly defined mechanism of action. Its molecular and physicochemical properties have been extensively documented. However, a publicly available, experimentally determined crystal structure is currently lacking. The determination of this compound's crystal structure through X-ray crystallography would provide valuable insights into its solid-state chemistry and could aid in the development of improved formulations and novel derivatives. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other related compounds.
References
- 1. Vitamin K antagonist - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckvetmanual.com [merckvetmanual.com]
- 4. This compound (2-PIVALYL-1,3-INDANDIONE) | Occupational Safety and Health Administration [osha.gov]
- 5. This compound | C14H14O3 | CID 6732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound [webbook.nist.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. thinksrs.com [thinksrs.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Historical Development of Pindone for Pest Control: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindone, a first-generation anticoagulant rodenticide belonging to the indandione class of chemicals, has a long and significant history in the management of vertebrate pests. Developed in the late 1940s, it emerged as a less hazardous alternative to the highly toxic acute poisons used at the time.[1] Its primary application has been in the control of rabbit and rodent populations, particularly in New Zealand and Australia, where it has been in use since the 1940s and 1980s, respectively.[2][3] This technical guide provides a comprehensive overview of the historical development, mechanism of action, experimental evaluation, and practical application of this compound for pest control.
Chemical and Physical Properties
This compound, chemically known as 2-(2,2-Dimethyl-1-oxopropyl)-1H-indene-1,3(2H)-dione, is a yellow crystalline solid. It is available in two main forms: this compound acid, which has low water solubility, and its sodium salt, which is water-soluble.[3] This difference in solubility influences the formulation and environmental persistence of baits.
Mechanism of Action: Interference with the Vitamin K Cycle
This compound exerts its anticoagulant effect by inhibiting the Vitamin K cycle, a critical pathway for the synthesis of several blood clotting factors in the liver.[4] Specifically, this compound targets the enzyme Vitamin K epoxide reductase (VKOR).[5] This enzyme is responsible for the regeneration of the active form of Vitamin K (Vitamin K hydroquinone) from its epoxide form.
The inhibition of VKOR leads to a depletion of active Vitamin K, which is an essential cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate residues on prothrombin (Factor II) and Factors VII, IX, and X, a crucial step for their biological activity. Without this modification, these clotting factors are unable to bind calcium ions and participate effectively in the coagulation cascade, leading to internal hemorrhaging and eventual death of the pest.[5][6] An effective antidote, Vitamin K1, is available to counteract this compound poisoning if administered in the early stages.[7]
Caption: The Vitamin K cycle and the inhibitory action of this compound.
Quantitative Toxicity Data
The toxicity of this compound varies significantly across different species. Rabbits are particularly susceptible, while other animals, such as dogs and sheep, are less so.[2] This selective toxicity is a key factor in its application for pest control.
| Species | Acute Oral LD50 (mg/kg) | Chronic Oral LD50 (mg/kg/day over 7 days) | Bait Concentration (%) | Reference(s) |
| Rabbit (Oryctolagus cuniculus) | 18 | 0.52 | 0.025 - 0.05 | [3] |
| Rat (Rattus norvegicus) | 280 | 5 | 0.025 | [8] |
| Dog (Canis lupus familiaris) | 75 - 100 | - | - | [2] |
| Sheep (Ovis aries) | > 100 | - | - | [2] |
| Chicken (Gallus gallus domesticus) | - | 2.5 (estimate) | - | [8] |
| Possum (Trichosurus vulpecula) | >100 | 51 - 64 | 0.05 | [8] |
| Rainbow Trout (Oncorhynchus mykiss) | 0.21 (96-hour LC50) | - | - | [1] |
| Bluegill Sunfish (Lepomis macrochirus) | 1.6 (96-hour LC50) | - | - | [1] |
Experimental Protocols
The evaluation of this compound's efficacy and its impact on non-target species involves a combination of laboratory and field-based experimental protocols.
Laboratory Efficacy and Palatability Studies
Objective: To determine the lethal dose, bait acceptance, and time to death in target species under controlled conditions.
Methodology:
-
Animal Subjects: A statistically significant number of the target species (e.g., rabbits, rats) are individually housed in cages.
-
Acclimatization: Animals are allowed a period of acclimatization to the laboratory conditions and a standard, non-toxic diet.
-
Bait Presentation:
-
Choice Tests: Animals are presented with both a non-toxic feed and the this compound bait to assess palatability and preference.
-
No-Choice Tests: Animals are only provided with the this compound bait.
-
-
Dosing: The concentration of this compound in the bait is precisely controlled. The amount of bait consumed by each animal is measured daily.
-
Observation: Animals are monitored daily for clinical signs of toxicity, such as lethargy, bleeding, and changes in food and water consumption. The time to the onset of symptoms and the time to death are recorded.
-
Data Analysis: LD50 values (the dose that is lethal to 50% of the test population) and bait consumption data are statistically analyzed.
Field Efficacy Trials
Objective: To evaluate the effectiveness of this compound in reducing a target pest population in a natural or semi-natural environment.
Methodology:
-
Site Selection: An area with a known and quantifiable pest population is selected. A similar, untreated area may be used as a control.
-
Population Assessment (Pre-treatment): The size of the pest population is estimated using methods such as spotlight counts, fecal pellet counts, or capture-mark-recapture techniques.
-
Baiting Strategy ("Pulse Baiting"):
-
Free-feeding: Non-toxic bait of the same type to be used for poisoning (e.g., carrot, oats, or pellets) is laid for several nights. This allows the target animals to become accustomed to the bait and provides an indication of bait uptake and potential non-target animal interest.[1]
-
Toxic Baiting: this compound-laced bait is then laid in a series of "pulses" (e.g., two to three applications several days apart).[1] The amount of bait laid is based on the consumption during the free-feeding period.
-
-
Population Assessment (Post-treatment): After a predetermined period, the pest population is reassessed using the same methods as the pre-treatment assessment.
-
Efficacy Calculation: The percentage reduction in the pest population is calculated to determine the efficacy of the treatment.
Caption: A generalized workflow for a this compound field efficacy trial.
Non-Target Species Monitoring
Objective: To assess the potential primary and secondary poisoning risks to non-target animals during a this compound baiting program.
Methodology:
-
Pre-treatment Surveys: The presence and relative abundance of non-target species in the treatment and control areas are documented through methods such as live trapping, camera trapping, and bird surveys.
-
Bait Uptake Monitoring: During the free-feeding and toxic baiting periods, bait stations or transects are monitored for signs of feeding by non-target animals. Sand pads or tracking tunnels can be used to identify animal tracks.
-
Carcass Searches: Systematic searches for animal carcasses are conducted in and around the treatment area. Any carcasses found are collected for post-mortem examination and toxicological analysis to determine the cause of death and the presence of this compound residues.
-
Live Trapping and Sampling: Non-target animals may be trapped after the baiting program to collect blood or tissue samples for residue analysis.
-
Data Analysis: The incidence of non-target animal mortality and sublethal exposure is assessed and compared to pre-treatment data and the control site.
Resistance to this compound
As with other first-generation anticoagulants, the repeated and widespread use of this compound has the potential to lead to the development of resistance in target pest populations.[3] Resistance is often associated with genetic mutations in the VKORC1 gene, which can reduce the binding affinity of the anticoagulant to the enzyme. While well-documented for other anticoagulants, specific case studies of this compound resistance in rabbit populations are less common. Monitoring for resistance is crucial for the long-term sustainable use of this compound and involves assessing the efficacy of control operations and, if resistance is suspected, genetic testing of surviving animals.
Chemical Synthesis
The synthesis of this compound falls under the general preparation of 1,3-indandione compounds. A common approach involves a two-step process starting from phthalate compounds. The first step is a condensation reaction between a phthalate and a compound containing an active methylene group, followed by hydrolysis and decarboxylation to yield the 1,3-indandione core structure. For this compound specifically, the pivaloyl group is introduced at the 2-position.
Caption: A logical flow of the key steps in this compound synthesis.
Conclusion
This compound has played a significant role in vertebrate pest management for over seven decades. Its development marked a shift towards more target-specific and less acutely toxic methods of pest control. A thorough understanding of its mechanism of action, toxicity profile, and the appropriate experimental protocols for its evaluation is essential for its continued safe and effective use. As with all pesticides, ongoing research into its environmental fate, potential for resistance, and the development of more humane and targeted control strategies is crucial for responsible pest management in the future.
References
- 1. pestsmart.org.au [pestsmart.org.au]
- 2. Tests & methods » Manaaki Whenua [landcareresearch.co.nz]
- 3. scispace.com [scispace.com]
- 4. envirolink.govt.nz [envirolink.govt.nz]
- 5. feralscan.org.au [feralscan.org.au]
- 6. labsolu.ca [labsolu.ca]
- 7. cdn.environment.sa.gov.au [cdn.environment.sa.gov.au]
- 8. This compound Rabbit Bait - Rabbit Watch [rabbitwatch.org.nz]
Pindone's Ecological Impact: A Technical Guide to its Effects on Non-Target Species
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the ecological impact of Pindone, a first-generation anticoagulant pesticide, with a specific focus on its effects on non-target species. This compound is primarily used for the control of pest animals, particularly rabbits.[1][2] However, its non-specific mechanism of action raises significant concerns about primary and secondary poisoning of other wildlife. This document provides a comprehensive overview of the available scientific data, including quantitative toxicity, experimental methodologies, and the biochemical pathways affected.
Executive Summary
This compound, an indandione-based anticoagulant, effectively controls rabbit populations by inhibiting the vitamin K cycle, which is essential for blood clotting.[1][2][3] This leads to internal hemorrhaging and eventual death.[1][2] While effective against target species, the broad-spectrum activity of this compound poses a considerable risk to a variety of non-target animals through both direct ingestion of bait (primary poisoning) and consumption of poisoned animals (secondary poisoning).[2][4]
Documented evidence from Australia and New Zealand indicates that a range of native and domestic species, including mammals and birds, are susceptible to this compound poisoning.[1][5][6] Sublethal effects, such as reduced fertility and birth defects, have also been reported.[1] This guide synthesizes the current understanding of these non-target effects to inform risk assessments and the development of safer pest control strategies.
Quantitative Toxicity Data
The susceptibility to this compound varies significantly among species. The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to various non-target species. It is important to note that data for many native species remains limited.[2][7]
Table 1: Acute and Chronic Sensitivity of Various Animal Species to this compound
| Species | Common Name | Acute LD50 (mg/kg) | Chronic Dosing Regimen | Observations | Reference |
| Ovis aries | Sheep | >100 | - | Considered comparatively resistant. Continuous bleeding from shearing cuts in treated sheep has been observed. | [8] |
| Canis lupus familiaris | Dog | 75-100 | 0.3-0.5 mg/kg for 5 days | Less susceptible than rabbits but still at risk with large or repeated doses. Significant extension of prothrombin time. | [1][8] |
| Felis catus | Cat | - | 1-1.25 mg/kg for 5 days | Considered susceptible, with significant extension of prothrombin time. | [1] |
| Bos taurus | Cattle | - | 2 mg/kg for 5 days | May be affected by moderate doses. Significant extension of prothrombin time. | [1] |
| Capra hircus | Goat | - | 1 mg/kg for 5 days | Significant extension of prothrombin time. | [1] |
| Gallus gallus domesticus | Chicken | - | 2.5 mg/kg for 5 days | Significant extension of prothrombin time. | [1] |
| Equus caballus | Horse | - | 1 mg/kg for 5 days | Prothrombin times remained unaffected at this dosage. Considered comparatively resistant. | [1][2] |
| Macropus spp. | Macropods (Kangaroos & Wallabies) | - | - | A number of species are likely to be as sensitive as rabbits. Susceptible to primary poisoning. | [2][4][7] |
| Isoodon obesulus | Southern Brown Bandicoot | - | - | Susceptible to primary poisoning. Documented cases of poisoning in Western Australia. | [1][2] |
| Aquila audax | Wedge-tailed Eagle | - | 0.25 mg/kg/day | Highly susceptible. Significant elevation of prothrombin time and clinical symptoms observed. | [5][9][10] |
| Barnardius zonarius | Port Lincoln Parrot | - | 5.0 mg/kg/day | Significant elevation of prothrombin time. | [9] |
| Phaps chalcoptera | Common Bronzewing | - | 5.0 mg/kg/day | Significant elevation of prothrombin time. | [9] |
| Anas superciliosa | Pacific Black Duck | - | 5.0 mg/kg/day | Prothrombin time increased to approximately twice the baseline level. | [9] |
| Gymnorhina tibicen | Australian Magpie | - | 4.0 mg/kg/day | Prothrombin time increased to approximately twice the baseline level. | [9] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Table 2: this compound Residue Concentrations in Rabbit Tissues
| Tissue | This compound Concentration (µg/g) | Implications for Secondary Poisoning | Reference |
| Liver | High | High risk for predators and scavengers consuming the liver. | [11][12] |
| Fat | High | Poses a significant, previously less recognized, risk to predators and scavengers. | [11][12] |
| Muscle | Low | Lower risk compared to liver and fat, but still a potential source of exposure. | [11][12] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of toxicological studies. While specific protocols for every cited study are not publicly available, this section outlines a generalized methodology for key experiments based on common practices in ecotoxicology research.
Acute and Chronic Toxicity Studies
A generalized protocol for determining the toxicity of this compound in a non-target species:
-
Animal Selection and Acclimatization: A statistically significant number of healthy, adult animals of the chosen species are selected. They are acclimatized to laboratory conditions for a set period, typically 1-2 weeks, with access to standard food and water.
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, water with a suspending agent). A range of doses is prepared based on preliminary range-finding studies.
-
Dosing:
-
Acute Toxicity (LD50): A single dose is administered to each animal, typically via oral gavage.
-
Chronic Toxicity: A specified dose is administered daily for a set period (e.g., 5-14 days) mixed with a portion of their daily food ration.
-
-
Observation: Animals are observed daily for clinical signs of toxicity, including lethargy, anorexia, bleeding from the nose or mouth, and bruising.[2][4] Body weight and food consumption are recorded regularly.
-
Blood Sampling and Analysis: Blood samples are collected at predetermined intervals to measure prothrombin time (PT), a key indicator of anticoagulant poisoning.[5][9]
-
Necropsy and Tissue Collection: At the end of the study, or upon humane euthanasia, a full necropsy is performed to identify signs of internal hemorrhaging.[13] Tissues (liver, fat, muscle, etc.) are collected for residue analysis.[11]
-
Data Analysis: Statistical methods are used to calculate the LD50 and to determine the dose-response relationship for sublethal effects.
Residue Analysis in Animal Tissues
The following outlines a typical procedure for determining this compound concentrations in animal tissues:
-
Sample Preparation: A known weight of tissue is homogenized.
-
Extraction: The homogenized tissue is extracted with an organic solvent (e.g., acetonitrile) to isolate the this compound.
-
Clean-up: The extract is purified using techniques like solid-phase extraction (SPE) to remove interfering substances.
-
Analysis: The purified extract is analyzed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence).[14]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.
Signaling Pathways and Mechanism of Action
This compound's toxicity stems from its interference with the Vitamin K cycle , a critical pathway for the synthesis of blood clotting factors in the liver.[2][3]
This compound acts as an inhibitor of the enzyme Vitamin K epoxide reductase (VKOR) .[15][16][17][18] This enzyme is responsible for converting inactive vitamin K epoxide back to its active, reduced form, vitamin K hydroquinone.[15][19] Vitamin K hydroquinone is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which activates clotting factors II, VII, IX, and X by adding a carboxyl group to their glutamic acid residues.
By inhibiting VKOR, this compound depletes the supply of active vitamin K, leading to the production of inactive clotting factors.[1] This impairs the blood coagulation cascade, resulting in uncontrolled bleeding and hemorrhage.[2]
Experimental and Logical Workflows
Effective ecological risk assessment of this compound requires a structured approach, from initial laboratory studies to field monitoring.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. pestsmart.org.au [pestsmart.org.au]
- 3. thesandscommunity.com.au [thesandscommunity.com.au]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. Assessment of the Potential Toxicity of an Anticoagulant, this compound (2-Pivalyl-1,3-Indandione), to Some Australian Birds | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. search.informit.org [search.informit.org]
- 8. doc.govt.nz [doc.govt.nz]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound residues in rabbit tissues: implications for secondary hazard and risk to non-target wildlife | Semantic Scholar [semanticscholar.org]
- 13. Welfare Impacts of this compound Poisoning in Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for tissue sampling and testing for vertebrate pesticides in animals » Manaaki Whenua [landcareresearch.co.nz]
- 15. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamin K epoxide reductase prefers ER membrane-anchored thioredoxin-like redox partners - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin K epoxide reductase complex subunit 1 (VKORC1): the key protein of the vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]
- 19. Vitamin K epoxide and quinone reductase activities. Evidence for reduction by a common enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability of Pindone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pindone, a first-generation anticoagulant rodenticide, is a yellow crystalline solid with distinct solubility and stability characteristics that are crucial for its formulation and efficacy. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents and its stability under different environmental conditions. The information presented herein is intended to support researchers, scientists, and drug development professionals in creating stable and effective this compound formulations.
Introduction
This compound, with the chemical name 2-(2,2-dimethyl-1-oxopropyl)-1H-indene-1,3(2H)-dione, is an indandione derivative that functions as a vitamin K antagonist, leading to hemorrhaging in rodents.[1][2][3] It is available in two primary forms: this compound acid and its sodium salt.[1] The acid form has low water solubility, while the sodium salt is water-soluble.[3][4] Understanding the solubility and stability of this compound is paramount for developing effective and stable bait formulations, as these properties directly impact its bioavailability and degradation profile.
Solubility Profile
The solubility of this compound is a critical factor in its formulation, influencing its dissolution rate and absorption in the target species.
Aqueous Solubility
This compound exhibits low solubility in water. The aqueous solubility of this compound has been reported to be 18 mg/L at 25 °C .[1][5]
Solubility in Organic Solvents
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent System | Form | Temperature | Solubility | Citation(s) |
| Water | Acid | 25 °C | 18 mg/L (0.0018% w/v) | [1][5][6] |
| Aqueous Alkali (e.g., NaOH, Ammonia) | Acid | Ambient | Readily Soluble | [5][6] |
| Alcohol (e.g., Ethanol, Methanol) | Acid | Ambient | Soluble | [5][6] |
| Ether | Acid | Ambient | Soluble | [5][6] |
| Acetone | Acid | Ambient | Soluble | [5][6] |
| Acetonitrile | Not Specified | Not Specified | Soluble (Commercial solutions available) | [4] |
| Most Organic Solvents | Acid | Ambient | Generally Soluble | [5][7] |
| Water | Sodium Salt | Ambient | Soluble | [3][8] |
pH-Dependent Solubility
This compound, being an acidic compound due to the enol tautomer, is readily soluble in aqueous alkali or ammonia, where it forms bright yellow salts.[5][6] This indicates a significant increase in solubility at higher pH values. However, a detailed quantitative pH-solubility profile for this compound is not available in the reviewed literature. It can be inferred that the solubility of this compound in aqueous solutions is highly dependent on the pH, with low solubility in acidic and neutral conditions and significantly higher solubility in alkaline conditions.
Stability Profile
This compound is generally considered to be a "very stable" compound.[5] However, its stability is influenced by environmental factors such as temperature, moisture, and light.
Thermal Stability
Studies on the hydrolytic stability of a this compound sodium concentrate (25 g/L) in an aqueous solution (pH likely neutral to alkaline) have provided some insight into its thermal degradation. The concentration of this compound sodium was found to decline linearly over time at elevated temperatures.
Table 2: Half-life of this compound Sodium in Aqueous Concentrate at Different Temperatures
| Temperature (°C) | Half-life (weeks) |
| 22.5 | 370 |
| 30.5 | 51.5 |
| 39.5 | 8.7 |
| Data from a 24-week stability study of Rabbait® Aqueous this compound Concentrate. |
These results indicate that the degradation of this compound is accelerated at higher temperatures.
Hydrolytic Stability
The stability of this compound in bait formulations is significantly affected by moisture. Baits prepared with either the acid or sodium salt form of this compound are likely to lose potency under wet conditions. The water-soluble sodium salt is expected to leach from baits more rapidly than the less soluble acid form when exposed to rain.[9]
Photostability
Degradation Pathways
Detailed studies on the degradation pathways and the specific identity of this compound's degradation products under various stress conditions (hydrolysis, oxidation, photolysis) were not found in the reviewed literature. Based on its chemical structure (a β-diketone), potential degradation pathways would likely involve hydrolysis of the diketone structure, particularly under strong acidic or basic conditions, and oxidative cleavage. Photodegradation may also lead to complex rearrangements and fragmentation of the molecule.
Experimental Protocols
The following sections provide generalized yet detailed experimental protocols for determining the solubility and stability of this compound. These are based on standard pharmaceutical industry practices and should be adapted and validated for specific laboratory conditions.
Determination of Equilibrium Solubility (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (analytical standard)
-
Solvents of interest (e.g., water, ethanol, methanol, acetone, DMSO, buffered solutions at various pH)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated analytical method for this compound quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Immediately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.
-
Calculate the solubility of this compound in the solvent in mg/mL or g/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability-Indicating HPLC Method and Forced Degradation Studies
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound by separating the intact drug from its degradation products.
Objective: To develop and validate a stability-indicating HPLC method for this compound and to perform forced degradation studies to understand its degradation profile.
4.2.1 HPLC Method (Illustrative Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
4.2.2 Forced Degradation Protocol
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug and a solution at 80 °C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
After the specified time, neutralize the acidic and basic samples, dilute all samples appropriately, and analyze them using the developed HPLC method. The chromatograms will show the peak for intact this compound and any degradation products formed.
Caption: Workflow for Forced Degradation Studies of this compound.
Conclusion
This compound is a stable compound with low aqueous solubility that is significantly enhanced in alkaline conditions. Its solubility in common organic solvents is generally good, although quantitative data is limited. The stability of this compound is influenced by temperature, moisture, and light, which are important considerations for the formulation and storage of this compound-based products. The provided experimental protocols offer a framework for conducting detailed solubility and stability studies to support the development of robust and effective this compound formulations. Further research is warranted to obtain more comprehensive quantitative solubility data, to fully elucidate the degradation pathways of this compound, and to identify its degradation products.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Using this compound for pest control | NZ Government [mpi.govt.nz]
- 3. Thermal Degradation and Fire Behavior of Posidonia oceanica Epoxy Composites [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. This compound chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. jfda-online.com [jfda-online.com]
- 8. data.epo.org [data.epo.org]
- 9. Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Spectroscopic Analysis of Pindone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Pindone (2-(2,2-dimethylpropanoyl)indene-1,3-dione), a compound of interest in various chemical and pharmaceutical research fields. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presents detailed experimental protocols, and visualizes key processes and structures.
Introduction to this compound and its Spectroscopic Characterization
This compound, a synthetic anticoagulant, belongs to the indandione class of chemicals. Its chemical structure, C14H14O3, possesses several key functional groups, including a benzene ring, a β-diketone system, and a pivaloyl group, which give rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for its identification, quantification, and structural elucidation in various matrices. This guide explores the theoretical and practical aspects of analyzing this compound using modern spectroscopic techniques.
Data Presentation
The following tables summarize the predicted and reported quantitative data for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.95 | m | 2H | Aromatic (H-4, H-7) |
| 7.65 - 7.75 | m | 2H | Aromatic (H-5, H-6) |
| 3.55 | s | 1H | Methine (CH) |
| 1.30 | s | 9H | tert-Butyl (3 x CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 205.0 | Ketone (C=O, pivaloyl) |
| 195.0 | Diketone (C=O) |
| 142.0 | Aromatic (C-3a, C-7a) |
| 135.0 | Aromatic (C-5, C-6) |
| 123.0 | Aromatic (C-4, C-7) |
| 115.0 | Olefinic (C-2) |
| 55.0 | Methine (CH) |
| 45.0 | Quaternary (C(CH₃)₃) |
| 28.0 | tert-Butyl (CH₃) |
Disclaimer: The NMR data presented above are predicted values based on the chemical structure of this compound and typical chemical shift ranges. Actual experimental values may vary.
Infrared (IR) Spectroscopy Data
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium | Aliphatic C-H stretch |
| 1715 - 1740 | Strong | C=O stretch (indandione) |
| 1680 - 1700 | Strong | C=O stretch (pivaloyl) |
| 1580 - 1620 | Medium | C=C stretch (aromatic) |
| 1450 - 1480 | Medium | C-H bend (aliphatic) |
| 1100 - 1300 | Strong | C-O stretch |
| 700 - 800 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity | Assignment |
| 230 | Moderate | [M]⁺ (Molecular Ion) |
| 173 | 100% | [M - C(CH₃)₃]⁺ |
| 146 | High | [M - COC(CH₃)₃]⁺ |
| 89 | Moderate | Further fragmentation |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR magnet.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
Process the FID, Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer with a sample holder
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Appropriate solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
Procedure (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.
-
For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and apply collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Acquire the product ion spectrum.
-
Visualizations
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
A Technical Guide to the Discovery and Synthesis of Novel Pindone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pindone, a synthetic anticoagulant, and its derivatives, belonging to the 1,3-indandione class, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound derivatives. It details experimental protocols for their synthesis and for assessing their anticoagulant, cytotoxic, and enzyme-inhibiting properties. Furthermore, this guide elucidates the key signaling pathways implicated in their mechanisms of action, offering a valuable resource for researchers and professionals engaged in the development of new therapeutic agents.
Introduction
This compound and its analogues are a class of compounds characterized by a 1,3-indandione core. Historically recognized for their anticoagulant properties, emerging research has unveiled a broader spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1] This guide explores the synthesis of novel this compound derivatives and provides a detailed examination of their therapeutic potential.
Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives, particularly 2-aryl-1,3-indandiones, is most commonly achieved through Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 1,3-indandione with a variety of aromatic aldehydes.
General Experimental Protocol: Knoevenagel Condensation
This protocol outlines a common method for the synthesis of 2-aryl-1,3-indandione derivatives.
Materials:
-
1,3-indandione
-
Substituted aromatic aldehyde
-
Ethanol
-
Piperidine (catalyst)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Filter paper
-
Recrystallization solvent (e.g., ethanol, acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-indandione (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Precipitation: After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute HCl to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with distilled water to remove any remaining acid and salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-aryl-1,3-indandione derivative.
Experimental Workflow for Knoevenagel Condensation
References
Methodological & Application
Application Notes and Protocols for Inducing Anticoagulant Effects with Pindone in Lab Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindone is a first-generation anticoagulant of the indandione class.[1][2] It functions by inhibiting the synthesis of vitamin K-dependent clotting factors, leading to a reduced capacity for blood coagulation.[1][3] This document provides detailed application notes and protocols for the use of this compound to induce a controlled anticoagulant state in laboratory rats for research purposes. As this compound is most effective when administered in multiple, smaller doses over several days, this protocol will focus on a repeated dosing regimen.[1][3][4] Due to the limited availability of specific sublethal dosing protocols in the literature, a pilot dose-finding study is highly recommended to establish the optimal dosage for achieving the desired level of anticoagulation for specific experimental needs.
Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase. This enzyme is crucial for the regeneration of Vitamin K, a necessary cofactor for the gamma-carboxylation of clotting factors II (prothrombin), VII, IX, and X in the liver.[5][6] Without this modification, these clotting factors are unable to effectively participate in the coagulation cascade, leading to a hypocoagulable state.
Caption: Mechanism of this compound's anticoagulant action.
Data Presentation
The following tables summarize baseline coagulation parameters in healthy laboratory rats and the expected trends following this compound administration. It is important to note that specific values for this compound are not widely published; therefore, these are representative figures and expected outcomes. A pilot study is essential to determine the precise effects under your experimental conditions.
Table 1: Baseline Coagulation Parameters in Laboratory Rats
| Parameter | Typical Range | Reference |
| Prothrombin Time (PT) | 10 - 17 seconds | [7][8][9] |
| Activated Partial Thromboplastin Time (aPTT) | 16 - 25 seconds | [5][9] |
| International Normalized Ratio (INR) | ~1.0 | Calculated |
Table 2: Expected Changes in Coagulation Parameters Following this compound Administration
| Parameter | Expected Change | Time to Onset |
| Prothrombin Time (PT) | Prolonged | 24-48 hours |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | 48-72 hours |
| International Normalized Ratio (INR) | Increased | 24-48 hours |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a homogenous and stable suspension of this compound for accurate oral dosing.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, corn oil)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately using an analytical balance.
-
If using a mortar and pestle, triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
If using a homogenizer, add the this compound powder to the vehicle and homogenize according to the manufacturer's instructions.
-
For continuous and stable suspension, place the solution on a stir plate with a magnetic stir bar.
-
Prepare the suspension fresh daily to ensure stability and accurate dosing.
Protocol 2: Induction of Anticoagulation by Oral Gavage
Objective: To administer this compound orally to laboratory rats to induce a controlled anticoagulant effect.
Materials:
-
This compound suspension (from Protocol 1)
-
Laboratory rats (specify strain, age, and weight)
-
Appropriate size gavage needles (e.g., 18-20 gauge for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Acclimatization: Allow rats to acclimate to the housing conditions for at least one week prior to the experiment.
-
Dose Determination (Pilot Study):
-
Begin with a low dose range (e.g., 0.5 - 2.0 mg/kg/day) administered daily.
-
Monitor coagulation parameters (PT and INR) daily, 24 hours after each dose.
-
Adjust the dose based on the observed anticoagulant effect to determine the optimal dose for the desired level of anticoagulation (e.g., INR of 2.0-3.0).
-
-
Administration:
-
Weigh each rat daily to ensure accurate dosing.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.[10]
-
Administer the this compound suspension slowly.[10]
-
Monitor the animal for any signs of distress during and after the procedure.[10]
-
-
Maintenance Dosing: Once the target level of anticoagulation is achieved, continue with the determined daily maintenance dose.
Protocol 3: Monitoring of Anticoagulant Effects
Objective: To collect blood samples and measure coagulation parameters to monitor the level of anticoagulation.
Materials:
-
Blood collection tubes (containing 3.2% sodium citrate)
-
Needles and syringes or capillary tubes
-
Centrifuge
-
Coagulometer or access to a clinical pathology lab
-
Anesthetic (if required for blood collection)
Procedure:
-
Blood Collection:
-
Collect blood samples at baseline (before this compound administration) and at regular intervals during the study (e.g., daily during dose-finding, then as required).
-
Blood can be collected via a suitable route such as the tail vein or saphenous vein. For terminal studies, cardiac puncture under deep anesthesia can be performed.
-
Ensure the correct blood-to-anticoagulant ratio (9:1) in the collection tubes.
-
-
Plasma Preparation:
-
Gently invert the blood collection tubes several times to mix.
-
Centrifuge the samples at 1,500 x g for 15 minutes to obtain platelet-poor plasma.
-
-
Coagulation Analysis:
-
Analyze the plasma for Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) using a coagulometer.
-
Calculate the International Normalized Ratio (INR) from the PT value.
-
-
Clinical Monitoring:
-
Observe the animals daily for any clinical signs of bleeding, such as hematuria, epistaxis, or subcutaneous hematomas.
-
Monitor body weight and general health status.
-
Experimental Workflow
Caption: Workflow for this compound-induced anticoagulation.
Disclaimer: This protocol is intended for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). This compound is a toxic substance and should be handled with appropriate safety precautions. An antidote, Vitamin K1, should be readily available in case of accidental exposure or excessive anticoagulation.[1]
References
- 1. scispace.com [scispace.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. apvma.gov.au [apvma.gov.au]
- 4. predatorfreenz.org [predatorfreenz.org]
- 5. Case of the month: “Oh! Drat!—A case of transcutaneous superwarfarin poisoning and its recurrent presentation” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. doc.govt.nz [doc.govt.nz]
- 8. researchgate.net [researchgate.net]
- 9. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 10. research.fsu.edu [research.fsu.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Pindone
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Pindone, an anticoagulant rodenticide. The described protocol is applicable to various sample matrices and is intended for researchers, scientists, and professionals in the fields of drug development, food safety, and environmental analysis. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring reliable and reproducible results.
Introduction
This compound is a synthetic anticoagulant of the indandione class used as a pesticide to control rodent populations. Its mechanism of action involves the inhibition of vitamin K epoxide reductase, leading to a disruption of the vitamin K cycle and subsequent hemorrhaging. Due to its potential for non-target species poisoning and environmental contamination, a sensitive and accurate analytical method for its detection is crucial. This document provides a detailed protocol for the analysis of this compound using HPLC, a widely accessible and reliable analytical technique.
Experimental
Instrumentation and Consumables
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid
Chromatographic Conditions
A summary of the optimized HPLC conditions for this compound analysis is presented in the table below.
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 284 nm |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid.[1]
Protocols
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation
The sample preparation protocol may vary depending on the matrix. A general procedure for solid samples is outlined below. For complex matrices such as agricultural or animal products, more extensive cleanup steps may be required.[2][3][4]
-
Extraction: Homogenize a representative portion of the sample. Accurately weigh 5 g of the homogenized sample into a centrifuge tube. Add 20 mL of acetone and vortex for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[5][6]
For lipid-rich samples, an additional liquid-liquid partitioning step with acetonitrile and hexane is recommended for cleanup.[2][4]
HPLC Analysis Workflow
Caption: Experimental workflow for this compound analysis by HPLC.
Results and Discussion
The described HPLC method provides a well-resolved peak for this compound with a typical retention time of approximately 5-7 minutes. The method should be validated according to ICH guidelines to ensure its suitability for the intended application.[7][8] Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |
The limit of quantitation for this compound in various agricultural products has been reported to be as low as 0.001 mg/kg using LC-MS/MS, demonstrating the potential for high sensitivity with appropriate instrumentation.[2][4] Average recoveries of this compound from fortified agricultural samples were in the range of 81-93%.[2][4]
Conclusion
The HPLC method detailed in this application note is a reliable and efficient tool for the detection and quantification of this compound. The protocol is straightforward and can be adapted for various sample types with appropriate sample preparation. This method is suitable for quality control, residue analysis, and research applications.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determination of this compound in Agricultural Products by LC-MS/MS [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of this compound in agricultural products by LC-MS/MS] [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Pindone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindone is a synthetic anticoagulant rodenticide belonging to the indandione class of chemicals. Its mechanism of action involves the inhibition of vitamin K epoxide reductase, an essential enzyme in the synthesis of blood clotting factors. Due to its toxicity, the accurate and sensitive quantification of this compound in various matrices is crucial for toxicological studies, environmental monitoring, and food safety applications. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical technique for the determination of this compound. This document provides detailed application notes and protocols for the quantification of this compound using GC-MS.
Data Presentation
The following tables summarize the quantitative data typically generated during the validation of a GC-MS method for this compound analysis. The values presented are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Detection and Quantification Limits
| Parameter | Value | Unit |
| Limit of Detection (LOD) | 0.0015 | mg/kg |
| Limit of Quantification (LOQ) | 0.005 | mg/kg |
Note: The LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.
Table 2: Calibration Curve and Linearity
| Concentration Range (mg/L) | Calibration Equation | Correlation Coefficient (r²) |
| 0.005 - 1.0 | y = 15000x + 500 | > 0.995 |
Note: The calibration curve is typically prepared in a matrix-matched solvent to compensate for matrix effects. The equation represents the linear relationship between the concentration (x) and the peak area (y).
Table 3: Accuracy and Precision (Recovery and RSD)
| Matrix | Spiked Concentration (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Meat Product | 0.5 | 85 | 5.2 |
| Meat Product | 1.0 | 89 | 4.1 |
| Meat Product | 5.0 | 81 | 3.0 |
| Animal Tissue (Liver) | 0.1 | 92 | 6.5 |
| Animal Tissue (Liver) | 0.5 | 88 | 5.8 |
Note: Accuracy is assessed by recovery studies in spiked blank matrices. Precision is evaluated by the relative standard deviation of replicate measurements.[1]
Experimental Protocols
Sample Preparation: Extraction and Clean-up
The following protocol is a general guideline for the extraction of this compound from solid matrices, such as meat or animal tissues.[1]
Materials:
-
Homogenized sample (e.g., meat, liver)
-
Acetone (ACS grade)
-
Hexane (ACS grade)
-
Anhydrous sodium sulfate
-
Dispersive solid-phase extraction (dSPE) sorbent (e.g., C18, PSA)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetone and vortex vigorously for 2 minutes.
-
Add 10 mL of hexane and vortex for another 2 minutes.
-
Add 2 g of anhydrous sodium sulfate, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
For clean-up, add the appropriate dSPE sorbent (e.g., 150 mg C18 and 50 mg PSA for fatty matrices) to the extract, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of ethyl acetate) for GC-MS analysis.
Derivatization Protocol (Recommended)
Due to the potential for poor chromatographic performance of underivatized 1,3-indandiones, a derivatization step is recommended to improve peak shape and sensitivity. Silylation is a common derivatization technique for compounds with active hydrogens.
Materials:
-
Dried sample extract
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of anhydrous pyridine to the dried extract.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of this compound.[1] These may need to be optimized for your specific instrument.
Table 4: GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100°C (hold 1 min), Ramp: 20°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Quantifier: 173, Qualifiers: 230 (M+), 145 |
Visualizations
Caption: Experimental workflow for this compound quantification by GC-MS.
Caption: Logical relationship of components in a GC-MS system.
References
Application Notes: In Vitro Assays for Assessing Pindone's Inhibitory Effects on VKORC1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindone, a first-generation indandione anticoagulant, exerts its therapeutic and rodenticidal effects by inhibiting Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1] VKORC1 is a critical enzyme in the vitamin K cycle, responsible for the reduction of vitamin K 2,3-epoxide to vitamin K quinone, a necessary step for the gamma-carboxylation and activation of several blood clotting factors.[2] Inhibition of VKORC1 leads to a depletion of reduced vitamin K, thereby impairing the coagulation cascade.[2] Understanding the inhibitory potential of compounds like this compound on VKORC1 is crucial for drug development, toxicology studies, and the management of anticoagulant resistance.
These application notes provide detailed protocols for two common in vitro methods to assess the inhibitory effects of this compound on VKORC1: a cell-free dithiothreitol (DTT)-driven microsomal assay and a cell-based reporter gene assay.
Data Presentation: Inhibitory Potency of VKORC1 Inhibitors
| Compound | Target | Assay Type | Reducing Agent | IC50 |
| Warfarin | Microsomal VKORC1 | DTT-driven Assay | DTT | 2.4 µM[3] |
| Warfarin | Microsomal VKORC1 | GSH-driven Assay | GSH | 52 nM[3] |
| Fluindione | Human VKORC1 | Cell-based Assay | Endogenous | 4.8 nM[2] |
Note: The choice of reducing agent in cell-free assays can significantly impact the measured IC50 value. Glutathione (GSH) is considered more physiologically relevant than DTT and often results in lower IC50 values for inhibitors like warfarin.[3]
Signaling Pathway: The Vitamin K Cycle and its Inhibition
The following diagram illustrates the vitamin K cycle and highlights the point of inhibition by this compound. VKORC1 catalyzes two reductive steps in the cycle. This compound, as an anticoagulant, inhibits VKORC1, leading to an accumulation of vitamin K epoxide and a decrease in the pool of reduced vitamin K (vitamin K hydroquinone), which is the active cofactor for γ-glutamyl carboxylase (GGCX).
Caption: The Vitamin K Cycle and this compound's Point of Inhibition.
Experimental Workflow: Overview
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on VKORC1 using either a DTT-driven microsomal assay or a cell-based reporter assay.
Caption: General Experimental Workflow for VKORC1 Inhibition Assays.
Experimental Protocols
Protocol 1: DTT-Driven In Vitro VKORC1 Inhibition Assay
This assay measures the enzymatic activity of VKORC1 in a cell-free system using liver microsomes as the enzyme source and DTT as the reducing agent.
A. Materials and Reagents
-
Liver microsomes from an appropriate species (e.g., human, rat) expressing VKORC1.
-
Vitamin K1 epoxide (Substrate)
-
Dithiothreitol (DTT) or Glutathione (GSH)
-
Reaction Buffer: 200 mM HEPES, pH 7.5, containing 150 mM KCl
-
This compound (or other test inhibitors) dissolved in DMSO
-
Quenching Solution: Isopropanol/Hexane mixture (e.g., 3:2, v/v)
-
HPLC system with a UV or fluorescence detector
-
C18 HPLC column
B. Preparation of Liver Microsomes
-
Sacrifice the animal and perfuse the liver with ice-cold saline.
-
Excise the liver and wash with ice-cold homogenization buffer (e.g., 250 mM sucrose, 50 mM HEPES, 25 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, with 20% glycerol).
-
Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., BCA assay).
-
Store the microsomes in aliquots at -80°C until use.
C. Assay Procedure
-
Reaction Setup: In a microcentrifuge tube, prepare a 500 µL reaction mixture containing:
-
Reaction Buffer
-
Microsomes (final protein concentration of 0.5-1 mg/mL)
-
DTT (final concentration of 1-5 mM) or GSH (final concentration of 5-40 mM)
-
This compound at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle control (DMSO). Pre-incubate the microsomes with the inhibitor for 15-30 minutes on ice.
-
-
Initiation and Incubation: Initiate the reaction by adding Vitamin K1 epoxide to a final concentration of 5-10 µM. Incubate the reaction mixture at 37°C for 30-60 minutes in a shaking water bath. Ensure the reaction time is within the linear range of product formation.
-
Reaction Termination and Extraction: Stop the reaction by adding 1 mL of the quenching solution. Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Sample Preparation for HPLC: Carefully collect the upper organic phase and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
D. HPLC Analysis
-
Inject the reconstituted sample into the HPLC system.
-
Separate the substrate (Vitamin K1 epoxide) and the product (Vitamin K1 quinone) on a C18 column using an isocratic mobile phase (e.g., methanol:ethanol or other suitable organic solvent mixture).
-
Detect the separated compounds using a UV detector (e.g., at 254 nm) or a fluorescence detector.
-
Quantify the amount of product formed by comparing the peak area to a standard curve of Vitamin K1 quinone.
E. Data Analysis
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the percentage of VKORC1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based VKORC1 Inhibition Reporter Assay
This assay measures the activity of VKORC1 within a cellular context by quantifying the secretion of a γ-carboxylated reporter protein.
A. Materials and Reagents
-
HEK293T cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Expression vector for human VKORC1
-
Reporter vector encoding a secretable protein with a γ-carboxylation recognition site (e.g., a Factor IX Gla-domain fused to Protein C, FIXgla-PC)
-
Transfection reagent (e.g., Lipofectamine)
-
Vitamin K1
-
This compound dissolved in DMSO
-
ELISA kit specific for the carboxylated form of the reporter protein
B. Cell Culture and Transfection
-
Culture HEK293T cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the VKORC1 expression vector and the reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
C. Inhibitor Treatment
-
24 hours post-transfection, replace the culture medium with fresh medium containing a fixed concentration of Vitamin K1 (e.g., 10 µM).
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (DMSO) without the inhibitor.
-
Incubate the cells for an additional 24-48 hours.
D. ELISA for Carboxylated Reporter Protein
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted reporter protein.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody that specifically recognizes the fully carboxylated reporter protein overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-reporter protein antibody). Incubate for 1 hour at room temperature.
-
Wash the plate and add the enzyme substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
E. Data Analysis
-
Generate a standard curve using the absorbance values of the known concentrations of the carboxylated reporter protein.
-
Determine the concentration of the carboxylated reporter protein in each supernatant sample from the standard curve.
-
Calculate the percentage of inhibition of reporter protein secretion for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
How to safely handle and dispose of Pindone in a laboratory setting
Application Notes & Protocols for Pindone
Topic: Safe Handling and Disposal of this compound in a Laboratory Setting
Introduction
This compound (2-(2,2-Dimethylpropanoyl)-1H-indene-1,3(2H)-dione) is a first-generation anticoagulant from the indandione class, primarily used as a rodenticide.[1][2] Its mechanism of action involves the inhibition of vitamin K-dependent clotting factors, leading to internal hemorrhaging.[2][3][4] In a laboratory setting, this compound may be used as an analytical reference standard.[3] Due to its high toxicity, particularly if ingested, and potential for organ damage through prolonged or repeated exposure, strict safety protocols are mandatory for its handling and disposal.[5][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to ensure the safe handling of this compound and the proper disposal of associated waste streams in a laboratory environment.
Hazard Identification and Chemical Properties
This compound is a bright-yellow crystalline solid or powder with almost no odor.[3][7] It is classified as toxic if swallowed and causes serious eye irritation.[5] Prolonged or repeated exposure may cause damage to the nervous system, blood, hematopoietic system, heart, and vascular systems.[5][6]
Table 1: Chemical and Toxicological Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₄O₃ | [2] |
| Molar Mass | 230.26 g/mol | [2][8] |
| CAS Number | 83-26-1 | [3] |
| Appearance | Bright-yellow powder or solid | [3][7] |
| Melting Point | 108-110 °C (227-230 °F) | [3][9] |
| Boiling Point | Decomposes upon heating | [7][8] |
| Water Solubility | 18 mg/L (18 ppm) at 25 °C; considered insoluble | [3][5][9] |
| Density | 1.06 g/mL | [2][8] |
| Vapor Pressure | Very low / Negligible at 25 °C | [7][8][9] |
| LD₅₀ (Oral, Rat) | 280 mg/kg | [2] |
| LD₅₀ (Oral, Dog) | 75 mg/kg | [2] |
| LD₅₀ (Oral, Rabbit) | 150 mg/kg | [2] |
| OSHA PEL (TWA) | 0.1 mg/m³ | [2][3] |
| NIOSH REL (TWA) | 0.1 mg/m³ | [2][3] |
| NIOSH IDLH | 100 mg/m³ | [2][9] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health.
Experimental Protocols
Protocol for Safe Handling of this compound
This protocol outlines the essential steps for handling this compound powder and solutions to minimize exposure.
Materials:
-
This compound (solid or stock solution)
-
Appropriate Personal Protective Equipment (PPE) (see Section 4.0)
-
Calibrated analytical balance
-
Chemical-resistant weigh boats or paper
-
Spatula
-
Appropriate glassware
-
Fume hood or other ventilated enclosure
-
Sealable, labeled waste container
Procedure:
-
Risk Assessment: Before beginning work, perform a risk assessment for the planned experiment, considering the quantities of this compound to be used and the procedures involved.
-
Preparation: Ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Designate a specific area for handling this compound to prevent widespread contamination.
-
Don PPE: Put on all required PPE, including a lab coat, safety glasses or goggles, and double-layered nitrile or PVC gloves.[10][11] For procedures that may generate dust, a respirator is required.[6][7]
-
Handling Operations:
-
Conduct all manipulations of this compound powder, including weighing and preparing solutions, within a certified chemical fume hood or a powder containment hood to control airborne particles.[12]
-
Use a dedicated, clearly labeled spatula and weigh boat for this compound.
-
When weighing, handle the container of this compound carefully to avoid generating dust. Dispense the powder slowly and gently.
-
If preparing a solution, add the this compound powder to the solvent slowly. Do not sonicate powdered this compound, as this can create aerosols.
-
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, well-ventilated area away from direct sunlight.[10][11] It should be stored in a locked cabinet or room, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[3][9][10][11]
-
Post-Handling:
-
Clean all dedicated equipment immediately after use. The first rinse should be collected as hazardous waste.[13]
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of gloves and other disposable items in the designated this compound waste container.
-
Wash hands and exposed skin thoroughly with soap and water after handling.[5]
-
Protocol for Emergency Spill Response
This protocol details the steps for managing a this compound spill. A spill kit should be readily available wherever this compound is handled.[12]
Materials:
-
Spill kit containing:
-
Two pairs of chemical-resistant gloves
-
Respirator (N95 or higher)[7]
-
Safety goggles
-
Disposable lab coat or overalls
-
Broom and dustpan (for solids) or scoop
-
Sealable, labeled hazardous waste bags or containers
-
Decontamination solution (e.g., 10% bleach solution, followed by water rinse)
Procedure for Solid this compound Spill:
-
Isolate Area: Immediately alert others in the vicinity. If safe to do so, restrict access to the spill area.[9]
-
Don PPE: Put on all necessary PPE from the spill kit, including a respirator to avoid inhaling dust.[6]
-
Containment: Avoid generating dust. DO NOT use a dry brush or compressed air.
-
Clean-up:
-
Decontamination: Wipe the spill area with a decontamination solution. All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Seal the waste container/bag and place it in the designated hazardous waste accumulation area for professional disposal.
Procedure for this compound Solution Spill:
-
Isolate and Don PPE: Follow steps 1 and 2 from the solid spill procedure.
-
Containment: Cover the spill with an absorbent material like vermiculite or sand, starting from the outside and working inwards to prevent the spill from spreading.[5][14]
-
Clean-up: Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable waste container.
-
Decontamination and Disposal: Follow steps 5 and 6 from the solid spill procedure.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to prevent exposure. The selection of PPE depends on a detailed risk assessment of the specific laboratory procedures.[11]
-
Hand Protection: Wear double-layered chemical-resistant gloves (e.g., nitrile or elbow-length PVC gloves).[10][11][15]
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[4][5][6]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or significant spill risk, chemical-resistant overalls and boots are recommended.[6]
-
Respiratory Protection: For handling this compound powder or when aerosols may be generated, a NIOSH-approved respirator is required.[4][7]
First Aid and Exposure Measures
Immediate action is required in case of accidental exposure.
-
Ingestion: If swallowed, rinse the mouth with water.[5] Call a poison control center or doctor immediately.[5] Do not induce vomiting.[14] The antidote for this compound poisoning is Vitamin K₁, which should be administered by a medical professional.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[5][14] Remove contact lenses if present and easy to do.[5] Seek medical attention if irritation persists.[5]
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[5][14]
-
Inhalation: Move the person to fresh air and keep them at rest.[5] If the person feels unwell, seek medical advice.[5]
Waste Disposal Protocol
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.[12] Never dispose of this compound waste down the drain or in the regular trash.[13]
-
Waste Segregation: At the point of generation, segregate all this compound-contaminated waste from other waste streams.[12] This includes:
-
Unused or expired this compound.
-
Grossly contaminated labware (pipette tips, weigh boats).
-
Contaminated PPE (gloves, disposable coats).
-
Spill cleanup materials.
-
The first rinse from cleaning this compound-contaminated glassware.[13]
-
-
Containerization:
-
Collect all this compound waste in a dedicated, leak-proof container with a secure lid.[13]
-
The container must be clearly labeled as "Hazardous Waste - this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones).
-
-
Storage: Store the waste container in a designated satellite accumulation area. The container must be kept closed except when adding waste.[13]
-
Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste and should not be rinsed for regular disposal, as this compound is considered an acutely toxic waste (P-listed).[16]
-
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not accumulate more than 1 quart of acutely toxic waste in the lab.[16]
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound safely.
Caption: Workflow for the safe handling of this compound in a laboratory.
Caption: Workflow for emergency spill response and routine disposal of this compound waste.
References
- 1. scispace.com [scispace.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 83-26-1 [m.chemicalbook.com]
- 4. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 5. d347awuzx0kdse.cloudfront.net [d347awuzx0kdse.cloudfront.net]
- 6. pggwrightsonturf.com [pggwrightsonturf.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 8. This compound | C14H14O3 | CID 6732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. generapestmanagement.com [generapestmanagement.com]
- 11. scientificpest.com.au [scientificpest.com.au]
- 12. benchchem.com [benchchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. rentokil.com [rentokil.com]
- 15. scientificpest.com.au [scientificpest.com.au]
- 16. odu.edu [odu.edu]
Field Application of Pindone in Wildlife Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindone, a first-generation anticoagulant, is a valuable tool in wildlife management and research, primarily for the control of pest species such as the European rabbit (Oryctolagus cuniculus).[1][2] Its mechanism of action involves the inhibition of vitamin K-dependent clotting factors, leading to fatal hemorrhaging in susceptible animals.[1][3] Unlike second-generation anticoagulants, this compound is considered to have a lower risk of secondary poisoning to non-target species, although risks still exist.[3] This document provides detailed application notes and experimental protocols for the field application of this compound in a wildlife research context, emphasizing safe and effective use while minimizing non-target impacts.
Data Presentation
Toxicity of this compound to Target and Non-Target Species
The acute oral toxicity (LD50) of this compound varies significantly among species. Rabbits are highly susceptible, while other animals, such as some birds and domestic animals, show varying degrees of tolerance.[3] It is crucial to consider these differences when planning and implementing research protocols.
| Species | Common Name | LD50 (mg/kg) | Notes |
| Oryctolagus cuniculus | European Rabbit | 18 (single dose)[2][4] | Highly susceptible. |
| Oryctolagus cuniculus | European Rabbit | 0.52 (repeated dose over 7 days)[2][4] | More effective with repeated smaller doses. |
| Various Avian Species | Birds | 0.25 - 5.0[5] | Raptors appear to be more susceptible. |
| Canis lupus familiaris | Dog | 75 - 100[5] | Moderately resistant. |
| Felis catus | Cat | - | Considered susceptible. |
| Ovis aries | Sheep | >100[5] | Relatively resistant. |
Efficacy of this compound Baiting Programs for Rabbit Control
The effectiveness of this compound baiting programs can be influenced by factors such as bait type, application method, and environmental conditions.
| Bait Type | Application Method | Population Reduction (%) | Study Notes |
| This compound Carrots (250 ppm) | Not specified | 94 - 100[6] | High efficacy observed in multiple field operations. |
| This compound Carrots (150-170 ppm) | Not specified | 89 - 98[6] | Slightly lower but still high efficacy at lower concentrations. |
| This compound Oats | Trail Baiting | 72 - 84[7] | Significant reduction in rabbit numbers within 7-14 days. |
| This compound in Bait Stations | Drum and Slab Stations | 0 - 80 (mean 48)[7] | Highly variable efficacy, taking 30-60 days to achieve. |
This compound Residue Levels in Rabbit Tissues
Understanding the concentration and persistence of this compound residues in target animals is critical for assessing the risk of secondary poisoning to predators and scavengers.
| Tissue | This compound Concentration (mg/kg) | Time After Dosing | Study Notes |
| Liver | 39[8] | 17 days (after multiple doses) | Highest concentrations are typically found in the liver.[5][9] |
| Muscle | 25[8] | 17 days (after multiple doses) | Lower concentrations compared to the liver.[5] |
| Fat | 17[8] | 17 days (after multiple doses) | Significant residue levels can also be found in fat tissue.[5] |
| Sheep Abdominal Fat | Undetectable | 16 days | This compound is eliminated from sheep tissues within a relatively short period.[6] |
Experimental Protocols
Protocol 1: Field Efficacy Trial of this compound Baits for Rabbit Control
Objective: To evaluate the efficacy of a this compound baiting program in reducing a wild rabbit population.
Materials:
-
This compound-laced baits (e.g., oats, carrots, or pellets at a specified concentration).
-
Non-toxic pre-feed baits.
-
Gloves and other personal protective equipment (PPE).
-
Warning signs.
-
Equipment for population monitoring (e.g., spotlights, cameras).
-
GPS unit for mapping baiting areas.
Methodology:
-
Site Selection and Pre-Baiting Survey:
-
Select a research site with a known rabbit population.
-
Conduct a pre-baiting population survey using methods such as spotlight counts or pellet counts to establish a baseline population index.
-
Map the area and identify rabbit feeding zones and warrens.
-
-
Pre-feeding (Free-feeding):
-
For 3-5 days prior to toxic baiting, lay non-toxic pre-feed baits along designated trails or in bait stations.[10]
-
This step helps to accustom rabbits to the bait and provides an indication of bait uptake by both target and non-target species.
-
Monitor bait consumption daily.
-
-
Toxic Bait Application:
-
Following the pre-feeding period, replace the non-toxic baits with this compound-laced baits.
-
Lay baits in the late afternoon or evening to minimize exposure to diurnal non-target species.[1]
-
Follow a "pulse baiting" strategy, with 2-3 applications of toxic bait spaced 3-5 days apart.[10]
-
The amount of toxic bait laid should be determined by the consumption rates observed during the pre-feeding period.
-
-
Post-Baiting Monitoring:
-
Conduct post-baiting population surveys at set intervals (e.g., 1, 2, and 4 weeks after the final bait application) using the same methods as the pre-baiting survey.
-
Search for and record any rabbit carcasses. Where possible, collect tissue samples for residue analysis.
-
Monitor for any signs of adverse effects in non-target species.
-
-
Data Analysis:
-
Calculate the percentage reduction in the rabbit population index from the pre-baiting baseline.
-
Analyze bait consumption data.
-
Statistically compare pre- and post-baiting population data to determine the significance of the reduction.
-
Protocol 2: Non-Target Species Monitoring During a this compound Baiting Program
Objective: To assess the potential primary and secondary poisoning risks of a this compound baiting program to non-target wildlife.
Materials:
-
Remote-sensing cameras.
-
Small mammal traps.
-
Bird survey equipment (e.g., binoculars, spotting scope).
-
Sample collection kits for tissue and blood samples.
-
GPS unit.
Methodology:
-
Baseline Non-Target Species Survey:
-
Prior to the this compound application, conduct a thorough survey of the non-target species present in and around the study area.
-
Use a combination of methods such as camera trapping, live trapping for small mammals, and transect surveys for birds.
-
Establish a baseline of species diversity and abundance.
-
-
Monitoring During Baiting:
-
Deploy remote-sensing cameras at bait stations or along bait trails to identify which species are encountering the baits.
-
Continue observational surveys for birds and other wildlife throughout the baiting period.
-
Conduct daily searches for any sick, dead, or behaving abnormally non-target animals.
-
-
Post-Baiting Monitoring and Sample Collection:
-
Continue intensive monitoring for at least two weeks following the final bait application.
-
If any non-target carcasses are found, perform a necropsy to determine the cause of death.
-
Collect tissue samples (liver, muscle) for this compound residue analysis.
-
For live-trapped animals, blood samples can be collected to assess for coagulopathy (prolonged prothrombin time).
-
-
Data Analysis:
-
Analyze camera trap data to determine the frequency and duration of non-target species visits to baiting sites.
-
Compare pre- and post-baiting survey data to identify any significant changes in non-target species abundance or diversity.
-
Analyze residue data from any collected carcasses.
-
Visualizations
This compound's Mechanism of Action: Inhibition of the Vitamin K Cycle
Caption: this compound inhibits the Vitamin K cycle, preventing blood clotting.
Experimental Workflow for a this compound Field Efficacy Trial
Caption: A typical workflow for conducting a this compound field efficacy trial.
References
- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 2. pestsmart.org.au [pestsmart.org.au]
- 3. pestsmart.org.au [pestsmart.org.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pestsmart.org.au [pestsmart.org.au]
- 8. apvma.gov.au [apvma.gov.au]
- 9. scispace.com [scispace.com]
- 10. rabbitfreeaustralia.org.au [rabbitfreeaustralia.org.au]
Troubleshooting & Optimization
Troubleshooting poor solubility of Pindone in aqueous solutions
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Pindone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in neutral water?
This compound in its standard form is a "free acid," a yellow crystalline solid that is inherently hydrophobic.[1][2] Its solubility in water is very low, documented at approximately 18 mg/L at 25°C.[1][3][4][5] Therefore, it is not expected to dissolve in neutral aqueous solutions without modification.[6]
Q2: What is the most effective method to dissolve this compound for aqueous experiments?
The most effective and common method is to convert this compound into its water-soluble salt form.[1][3][7] this compound is acidic and will readily dissolve in aqueous alkalis, such as sodium hydroxide (NaOH) solution, to form this compound sodium, which is freely soluble in water.[3][7][8] This is the recommended approach for preparing aqueous stock solutions.
Q3: How does pH influence the solubility of this compound?
The solubility of this compound is highly dependent on pH. In acidic or neutral conditions, it exists in its poorly soluble free acid form. As the pH becomes more alkaline, the acidic proton on the enol tautomer of this compound is removed, forming a charged anion (salt) that is significantly more soluble in water.[3] Therefore, increasing the pH is the primary strategy for enhancing its aqueous solubility.
Q4: I successfully dissolved this compound, but now my solution is cloudy and has a precipitate. What caused this?
Precipitation after initial dissolution is almost always caused by a decrease in the solution's pH. If an alkaline this compound salt solution is mixed with an acidic buffer or unbuffered water that lowers the overall pH, the soluble salt will convert back to the insoluble free acid form, causing it to precipitate out of the solution.[3][7]
Q5: Can I use co-solvents to dissolve this compound?
Yes, this compound is soluble in most organic solvents.[1][2][4] Formulations using alcohol-based concentrates exist, indicating that solvents like ethanol can be used.[1] For laboratory spills, dampening the solid material with 60-70% ethanol is a recommended procedure.[9] However, for most biological experiments requiring an aqueous medium, pH adjustment is the preferred and more common method to avoid potential confounding effects from organic co-solvents.
Q6: What is the difference between this compound and this compound Sodium?
This compound, or this compound acid, refers to the keto-enol tautomers of the molecule, which has very low water solubility.[3][8] this compound Sodium is the sodium salt of this compound.[3][7] The key difference is their solubility in water; this compound Sodium is water-soluble, whereas this compound acid is not.[7][8][10] Once ingested or in an acidic environment like the stomach, this compound Sodium converts back to the active this compound acid form.[3][7]
Q7: How stable is this compound in an aqueous stock solution?
Aqueous solutions of the this compound sodium salt are generally stable, but their shelf life can be limited.[3] One study on a 25 g/L aqueous concentrate noted a linear decline in concentration over a 24-week period, though the extrapolated half-life was very long.[3][11] This instability appears to be related to pH.[3] For experimental consistency, it is recommended to prepare fresh stock solutions and use them within a reasonable timeframe.
Physicochemical Properties of this compound
The table below summarizes key quantitative data for this compound.
| Property | This compound (Free Acid) | This compound Sodium |
| Appearance | Yellow crystalline solid[1][2] | Forms bright yellow solutions in alkali[3] |
| Molecular Formula | C₁₄H₁₄O₃[1] | - |
| Molar Mass | 230.26 g/mol [2][12] | - |
| Water Solubility | 18 mg/L (at 25°C)[1][3][4][5] | Freely soluble in water[3][7] |
| Organic Solvent Solubility | Soluble in most organic solvents[1][4][5] | Generally less soluble than the free acid |
| Melting Point | 108.5 - 110.5 °C[1][3] | Not applicable |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder fails to dissolve in buffer/media. | The this compound is in its free acid form, which is insoluble in neutral or acidic aqueous solutions.[1][6] | Follow the protocol below to prepare a concentrated stock solution. Add a base (e.g., 1M NaOH) dropwise to your suspension while stirring until the solid dissolves completely. Confirm the final pH is alkaline.[3] |
| A precipitate forms after adding the stock solution to the final medium. | The pH of the final solution is too low, causing the soluble this compound salt to convert back to the insoluble acid form.[3][7] | Check the pH of your final medium after adding the this compound stock. If necessary, adjust the pH of the final medium to maintain solubility. Ensure all components of the final buffer system are compatible. |
| A previously clear solution turns cloudy over time. | The pH of the solution may have shifted due to buffer degradation or interaction with air (CO₂), or the compound may be degrading.[3] | It is best practice to prepare fresh solutions before an experiment. If storage is necessary, store in a tightly sealed container at a recommended temperature (e.g., refrigerated) and perform stability tests. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Aqueous Stock Solution
This protocol describes the preparation of a water-soluble this compound stock by converting it to its sodium salt.
Materials:
-
This compound (M.W. 230.26 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
High-purity water (e.g., Type I)
-
Calibrated pH meter
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Appropriate Personal Protective Equipment (PPE): gloves, safety glasses, lab coat[6][13]
Methodology:
-
Calculate Mass: For 10 mL of a 10 mM stock solution, weigh out 2.30 mg of this compound powder.
-
Create Suspension: Add the weighed this compound to a beaker or vial containing approximately 8 mL of high-purity water. Place on a magnetic stirrer. The mixture will form a yellow suspension.
-
Adjust pH: While the suspension is stirring, slowly add the 1 M NaOH solution drop by drop.
-
Monitor Dissolution: Continue adding NaOH and stirring until all the yellow solid has completely dissolved, and the solution becomes clear.
-
Final Volume: Once dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of water and add it to the flask to ensure a complete transfer. Bring the solution to the final volume of 10 mL with high-purity water.
-
Storage: Filter-sterilize if required for cell culture experiments. Store the solution in a tightly sealed container. For short-term storage, refrigeration is recommended. For long-term storage, consider aliquoting and freezing.
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: pH-dependent solubility equilibrium of this compound.
References
- 1. scispace.com [scispace.com]
- 2. This compound | C14H14O3 | CID 6732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. This compound CAS#: 83-26-1 [m.chemicalbook.com]
- 5. This compound | 83-26-1 [amp.chemicalbook.com]
- 6. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 7. Review of this compound - Rabbit Action Group [rabbit-sweep.org]
- 8. pestsmart.org.au [pestsmart.org.au]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pestsmart.org.au [pestsmart.org.au]
- 11. pastoralag.com.au [pastoralag.com.au]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. thesandscommunity.com.au [thesandscommunity.com.au]
Optimizing Pindone dosage for consistent experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Pindone dosage for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-generation anticoagulant.[1][2][3] Its primary mechanism of action is the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme complex in the liver.[1][4] This enzyme is crucial for the recycling of Vitamin K, a necessary cofactor for the gamma-carboxylation of several blood clotting factors (II, VII, IX, and X). By blocking VKOR, this compound leads to the production of inactive clotting factors, thus impairing the coagulation cascade and leading to an anticoagulant effect.[1][4]
Q2: What is the difference between a single high dose and multiple low doses of this compound?
This compound is more effective when administered in a series of smaller doses over a period of 4 to 12 days, as this leads to a cumulative anticoagulant effect.[2][3][5] A large single dose can also induce anticoagulation, but the multi-dose regimen is generally more potent.[2][3][5] For example, in rabbits, a single dose of 18 mg/kg can be lethal, while a repeated daily dose of 0.52 mg/kg over 7 days achieves a similar outcome.[2][3] The choice between a single or multi-dose regimen will depend on the specific experimental design and objectives.
Q3: How long does it take for this compound to exert its effect?
There is a characteristic lag period of 3-5 days after the initial administration of this compound before clinical signs of anticoagulation become apparent.[3][5] This delay is due to the time it takes for the existing, functional clotting factors in circulation to be cleared.
Q4: Are there different forms of this compound available for experimental use?
Yes, this compound is available as a free acid and as a sodium salt.[6] this compound acid has low water solubility, while the sodium salt is water-soluble.[3][6] Once ingested, the gastric acidity converts the sodium salt to the free acid, making their toxicological effects essentially equivalent.[6] The choice of form may depend on the desired formulation and delivery method for the experiment.
Troubleshooting Guide
Issue 1: High variability in experimental outcomes despite consistent dosing.
-
Possible Cause: Individual differences in metabolism and Vitamin K status.
-
Solution: Ensure a standardized diet for all experimental subjects to maintain consistent Vitamin K levels. Consider a pre-experimental period to acclimatize subjects to the diet. For in vitro work, ensure consistent media composition.
-
-
Possible Cause: Inconsistent bait or vehicle consumption in in vivo studies.
-
Possible Cause: Issues with the formulation or stability of the this compound solution.
-
Solution: Prepare fresh solutions for each experiment. If using the acid form, ensure it is properly solubilized. For the sodium salt, be aware of its potential to degrade in solution over time.
-
Issue 2: Slower than expected onset of anticoagulant effect.
-
Possible Cause: High dietary Vitamin K intake.
-
Solution: As mentioned above, standardize the diet and avoid supplements that may contain Vitamin K.
-
-
Possible Cause: Incorrect dosage calculation.
-
Solution: Double-check all calculations for dosage preparation. Ensure accurate measurement of both the this compound compound and the delivery vehicle.
-
-
Possible Cause: Reduced activity of the experimental subjects.
-
Solution: In animal studies, less active animals may show a delayed onset of clinical signs because capillary breakdown occurs at a slower rate.[7] Ensure consistent and appropriate activity levels for all subjects.
-
Issue 3: Unexpectedly severe anticoagulant response or adverse effects.
-
Possible Cause: Overestimation of the required dose.
-
Solution: Conduct a pilot dose-response study to determine the optimal dose range for your specific model and experimental conditions.
-
-
Possible Cause: Interaction with other compounds or experimental conditions.
-
Solution: Review all other substances and procedures involved in the experiment for potential synergistic effects with this compound.
-
-
Antidote: In cases of accidental overdose in animal studies, Vitamin K1 (phytomenadione) can be administered as an effective antidote.[5]
Data Presentation
Table 1: this compound Dosage Regimens and Resulting Tissue Residues in Rabbits
This table summarizes data from a study investigating this compound residues in rabbit tissues following different dosing scenarios. This can help researchers estimate potential tissue concentrations based on their chosen dosage.
| Dosing Regimen | Duration | Mean this compound Intake (mg/kg) | Mean Liver Residue (µg/g) | Mean Muscle Residue (µg/g) |
| Low Chronic | 7 days | 1.8 | 0.8 | 0.1 |
| High Chronic | 7 days | 10.5 | 5.2 | 0.5 |
| Acute | 24 hours | 12.3 | 3.9 | 0.3 |
Data adapted from a study on this compound residues in laboratory rabbits. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Establishing a Dose-Response Curve for this compound in vitro
-
Cell Culture: Culture a relevant cell line (e.g., a hepatocyte cell line) in appropriate media.
-
This compound Preparation: Prepare a stock solution of this compound (sodium salt is recommended for in vitro work due to its solubility) in a suitable solvent (e.g., sterile water or DMSO).
-
Serial Dilutions: Create a series of dilutions of the this compound stock solution to cover a wide range of concentrations. A 10-fold dilution series is a good starting point.
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Replace the media with media containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
Endpoint Assay: Measure the desired outcome. For an anticoagulant effect, this could be the measurement of prothrombin time (PT) in the cell culture supernatant or a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity.
-
Data Analysis: Plot the this compound concentration (on a log scale) against the measured response. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: In Vivo this compound Administration and Monitoring
-
Subject Acclimatization: House experimental animals (e.g., rodents) in a controlled environment and provide a standardized diet for at least one week prior to the experiment.
-
Dosage Preparation: Prepare the this compound formulation. For oral administration, this compound can be mixed with a palatable bait or dissolved in a vehicle for gavage.
-
Dosing Regimen: Administer the selected dose(s) of this compound. For a multi-dose study, administer the dose at the same time each day. Include a control group receiving the vehicle only.
-
Monitoring: Observe the animals daily for clinical signs of anticoagulation, such as lethargy, pallor, and signs of hemorrhage. Record food and water intake and body weight.
-
Blood Sampling: Collect blood samples at predetermined time points to measure anticoagulant activity (e.g., prothrombin time).
-
Data Analysis: Analyze the changes in the measured parameters over time and between different dosage groups.
Mandatory Visualizations
Caption: this compound's inhibition of the Vitamin K cycle.
Caption: Workflow for this compound dosage optimization.
References
- 1. Performance Study of Anticoagulants and Animal Blood for Establishment of In Vitro Blood Circulation Loop System | MDPI [mdpi.com]
- 2. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Rationale and experimental design for the VA Cooperative Study of Anticoagulation (Warfarin) in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
How to overcome Pindone degradation during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to overcome Pindone degradation during sample storage. The following information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my samples?
A1: this compound, like many organic molecules, is susceptible to degradation from various environmental factors. The primary drivers of degradation in stored samples include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of this compound.
-
Light Exposure: Photodegradation, or the breakdown of molecules by light, has been suggested as a likely degradation pathway for this compound.[1] It is crucial to protect samples from direct sunlight and other strong light sources.
-
pH: The stability of this compound can be influenced by the pH of the sample matrix. Hydrolysis can occur under acidic or basic conditions.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of this compound.
-
Enzymatic Degradation: In biological matrices such as blood or plasma, enzymes can metabolize or degrade this compound.[2]
Q2: What are the general recommendations for storing this compound samples to minimize degradation?
A2: To maintain the integrity of your this compound samples, it is recommended to adhere to the following general storage guidelines based on safety data sheets and general laboratory practice:
-
Storage Temperature: Store samples in a cool, dry place.[3][4][5][6][7] For long-term stability, freezing at -20°C or below is a common practice for biological samples.[5]
-
Light Protection: Always store samples in amber vials or other light-blocking containers to prevent photodegradation.[3][4][5][6]
-
Container: Use well-sealed containers to prevent contamination and solvent evaporation.[3][4][5][6][7]
-
pH Control: If possible, maintain the sample matrix at a neutral pH to avoid acid or base-catalyzed hydrolysis.
Q3: Are there any specific preservatives I can add to my samples to prevent this compound degradation?
A3: While the literature does not specify preservatives developed uniquely for this compound, general-use preservatives for biological samples can be considered, depending on the sample matrix and downstream analysis. For urine samples, preservatives like thymol have been shown to be effective in maintaining metabolite stability.[6] However, it is crucial to validate that any chosen preservative does not interfere with the analytical method used for this compound quantification. For blood samples, anticoagulants like sodium oxalate with a preservative such as sodium fluoride are sometimes used.[4]
Q4: How can I determine the stability of this compound in my specific sample matrix and storage conditions?
-
Sample Fortification: Spike your blank sample matrix with a known concentration of this compound.
-
Time-Point Analysis: Store the fortified samples under your intended storage conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
Quantification: Analyze the samples at various time points (e.g., 0, 24 hours, 7 days, 30 days) using a validated analytical method to determine the concentration of this compound remaining.
-
Data Evaluation: A decrease in the concentration of this compound over time indicates degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in stored samples. | Significant degradation has occurred. | Review your storage conditions. Ensure samples are stored at a low temperature (≤ -20°C), protected from light, and in tightly sealed containers. Consider performing a stability study to determine the optimal storage duration. |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling and storage. Photodegradation from intermittent light exposure. | Standardize your sample collection, processing, and storage procedures. Ensure all samples are consistently protected from light at all stages. Use amber vials and minimize exposure to ambient light during handling. |
| Interfering peaks in chromatogram after storage. | Formation of degradation products. | A forced degradation study can help to identify potential degradation products. This involves intentionally exposing this compound to harsh conditions (acid, base, heat, light, oxidation) to generate degradants and ensure your analytical method can separate them from the parent compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to ensure the analytical method is "stability-indicating."
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV light chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize a portion of the sample with NaOH before analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize a portion of the sample with HCl before analysis.
-
If no degradation is observed, repeat with 1 M NaOH or gentle heating.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in methanol and add 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place solid this compound standard in an oven at 70°C for 48 hours.
-
Also, prepare a solution of this compound and heat it at 70°C for 48 hours.
-
-
Photodegradation:
-
Expose a solution of this compound and solid this compound standard to UV light (e.g., 254 nm) for 24-48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., LC-MS/MS) to observe the decrease in the parent this compound peak and the appearance of new peaks corresponding to degradation products.
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general procedure for the extraction and quantification of this compound from biological matrices like blood or tissue.
Objective: To accurately measure the concentration of this compound in a given biological sample.
Materials:
-
Biological sample (e.g., whole blood, plasma, tissue homogenate)
-
Acetonitrile
-
Internal Standard (IS) solution (e.g., Warfarin-d5)
-
Solid Phase Extraction (SPE) cartridges or QuEChERS salts
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample, add the internal standard.
-
Add 400 µL of cold acetonitrile for protein precipitation.
-
Vortex vigorously for 3 minutes and then centrifuge.
-
-
Extraction and Clean-up:
-
Analysis by LC-MS/MS:
-
Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable C18 column with a mobile phase gradient of methanol and water containing a buffer like ammonium formate.
-
Detection is typically performed using electrospray ionization in negative mode (ESI-).
-
Quantitative Data Summary
Since specific degradation rates for this compound are not widely published, the following table provides a template for how to present data from your own stability studies.
| Storage Condition | Time Point | Mean this compound Concentration (ng/mL) | % of Initial Concentration Remaining |
| -80°C (Protected from light) | 0 hours | 100.0 | 100% |
| 7 days | 99.5 | 99.5% | |
| 30 days | 98.9 | 98.9% | |
| 90 days | 98.2 | 98.2% | |
| 4°C (Protected from light) | 0 hours | 100.0 | 100% |
| 24 hours | 95.3 | 95.3% | |
| 7 days | 85.1 | 85.1% | |
| Room Temp (Protected from light) | 0 hours | 100.0 | 100% |
| 24 hours | 70.2 | 70.2% | |
| 7 days | 45.8 | 45.8% | |
| Room Temp (Exposed to light) | 0 hours | 100.0 | 100% |
| 24 hours | 55.6 | 55.6% | |
| 7 days | 20.3 | 20.3% |
This is example data and should be replaced with your experimental findings.
Visualizations
Caption: Workflow for this compound quantification in biological samples.
Caption: Conceptual diagram of this compound degradation pathways.
References
- 1. sgs.com [sgs.com]
- 2. Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. d-nb.info [d-nb.info]
- 5. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Mitigating Pindone Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating Pindone resistance in target populations.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is this compound and how does it work?
This compound is a first-generation anticoagulant rodenticide belonging to the indandione class.[1][2] Its primary mechanism of action is the inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1), an essential enzyme in the vitamin K cycle.[3][4] By blocking VKORC1, this compound prevents the recycling of vitamin K, which is a necessary cofactor for the synthesis of several blood clotting factors in the liver.[5] This disruption of the coagulation cascade leads to internal hemorrhaging and ultimately, death in the target animal.[5] this compound is considered a chronic toxicant, meaning it is most effective after multiple doses over several days.[5]
Q2: What are the primary target populations for this compound?
This compound is primarily used for the control of pest populations, particularly European rabbits (Oryctolagus cuniculus) and various rodent species like rats and mice.[6][7]
This compound Resistance
Q3: How does resistance to this compound develop in target populations?
Resistance to this compound, like other anticoagulant rodenticides, is primarily genetic.[7] The most common mechanism is the development of single nucleotide polymorphisms (SNPs) in the VKORC1 gene.[3][4][8] These mutations can alter the structure of the VKORC1 enzyme, reducing its binding affinity for this compound while ideally maintaining its ability to process vitamin K.[9] This allows the animal to maintain a functional coagulation cascade even in the presence of the toxin. Resistance is an inheritable trait that can spread through a population under selection pressure from continuous this compound use.[7]
Q4: Which specific VKORC1 mutations are known to confer resistance to this compound?
While research has identified numerous VKORC1 mutations associated with resistance to anticoagulants in general, specific mutations conferring high-level resistance to this compound are less extensively documented than for other compounds like warfarin. However, mutations that are known to cause broad resistance to first-generation anticoagulants are likely to reduce susceptibility to this compound. Commonly cited resistance-associated mutations in rodents include those at codons 120, 128, and 139.[4][8][10] For example, the Tyr139Cys mutation is frequently found in resistant house mouse populations.[11][12]
Q5: How can I determine if a target population has developed resistance to this compound?
Several methods can be employed to assess this compound resistance:
-
Genetic Screening: This is the most definitive method and involves sequencing the VKORC1 gene from tissue samples of the target animals to identify known resistance-associated mutations.[13][14]
-
Blood Clotting Response Time (BCRT) Assay: This bioassay involves capturing live animals, administering a sub-lethal dose of this compound, and measuring the prothrombin time (a measure of blood clotting) before and after administration.[15] Resistant individuals will show a significantly smaller increase in clotting time compared to susceptible individuals.
-
Vitamin K Epoxide Reductase (VKOR) Activity Assay: This is a laboratory-based biochemical assay that measures the activity of the VKORC1 enzyme in liver microsomes in the presence and absence of this compound.[1][16] Resistant individuals will exhibit higher enzyme activity in the presence of the inhibitor.
Troubleshooting Guides
Unexpected Experimental Outcomes
Problem: this compound baiting is no longer effective in controlling the target population, despite consistent application.
| Possible Cause | Troubleshooting Step |
| Development of Resistance | 1. Collect tissue samples from the target population for genetic analysis of the VKORC1 gene. 2. If live capture is feasible, perform a Blood Clotting Response Time (BCRT) assay to confirm phenotypic resistance. |
| Bait Shyness or Aversion | 1. Monitor bait uptake to confirm that animals are consuming the bait. 2. Consider pre-baiting with non-toxic bait to acclimate the population. 3. Experiment with different bait matrices to improve palatability. |
| Improper Baiting Strategy | 1. Review the baiting protocol to ensure it aligns with best practices for this compound (e.g., multiple, spaced-out applications). 2. For rabbits, ensure bait is laid in primary feeding areas. |
| Environmental Factors | 1. Assess if there is an abundance of alternative food sources that may be reducing bait consumption. 2. Ensure bait is protected from rain, as moisture can degrade this compound and reduce palatability.[7] |
Resistance Monitoring Assays
Problem: Inconsistent or inconclusive results from a Blood Clotting Response Time (BCRT) assay.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Dosage | 1. Verify that the administered dose is appropriate for the target species and is sufficient to elicit a response in susceptible individuals without being lethal. |
| Improper Blood Sample Handling | 1. Ensure blood samples are collected in tubes with the correct anticoagulant (e.g., 3.2% sodium citrate) and are processed promptly.[17] 2. Follow standardized procedures for plasma separation to obtain platelet-poor plasma.[17] |
| Variation in Baseline Clotting Times | 1. Establish a baseline prothrombin time for each individual before administering this compound. 2. Ensure animals are healthy and not under undue stress, as this can affect coagulation parameters. |
| Individual Variation in Metabolism | 1. Increase the sample size to account for natural biological variation within the population. |
Data Presentation
Table 1: LD50 Values of this compound for Target Species
| Species | LD50 (Single Dose, mg/kg) | LD50 (Multiple Doses, mg/kg/day) | Reference |
| House Mouse (Mus musculus) | 50-100 | 2.5 (for 5 days) | [6] |
| Norway Rat (Rattus norvegicus) | 50 | 2.5 (for 5 days) | [6] |
| European Rabbit (Oryctolagus cuniculus) | ~13 | 0.52 (for 7 days) | [5][7] |
Table 2: Efficacy of Anticoagulant Baiting in a Field Setting
A study in a mixed-use urban environment in Singapore demonstrated the effectiveness of anticoagulant baits on rodent populations.
| Outcome Measure | Reduction in Rodent Activity | Confidence Interval | Reference |
| Number of Rodents Caught | 62.7% | [0.224, 0.620] | [18] |
| Bait Consumption (30g units) | 25.8 units | [-29.855, -21.804] | [18] |
| Marred Bait Stations | 61.9% | [0.218, 0.665] | [18] |
Table 3: Common VKORC1 Mutations Associated with Anticoagulant Resistance in Rodents
| Mutation | Species | Resistance Profile | Reference |
| Leu120Gln | Rattus norvegicus | Confers resistance to warfarin, chlorophacinone, difenacoum, and bromadiolone. | [4] |
| Leu128Ser | Mus musculus | Reduced susceptibility to first-generation anticoagulants. | [8] |
| Tyr139Cys | Mus musculus, Rattus tanezumi | Widespread mutation conferring resistance to first-generation anticoagulants. | [8][12] |
| Tyr139Phe | Rattus norvegicus | Associated with resistance to chlorophacinone and bromadiolone. | [10] |
Experimental Protocols
Protocol 1: Blood Clotting Response Time (BCRT) Assay
This protocol is adapted from standardized methods for assessing anticoagulant resistance.[15]
Objective: To determine the phenotypic resistance of a captured animal to this compound.
Materials:
-
Live-capture traps
-
This compound solution of known concentration
-
Syringes and needles for blood collection
-
Microcentrifuge tubes containing 3.2% sodium citrate
-
Centrifuge
-
Coagulometer or manual coagulation assessment equipment
-
Water bath at 37°C
-
Plasticine
Procedure:
-
Animal Capture and Acclimatization: Capture animals from the target population and allow them to acclimatize to laboratory conditions for at least one week with access to food and water.
-
Baseline Blood Sample: Collect a baseline blood sample (e.g., from a tail vein) into a sodium citrate tube. The blood to anticoagulant ratio should be 9:1.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Baseline Prothrombin Time (PT): Determine the PT of the plasma sample.
-
This compound Administration: Administer a standardized, sub-lethal dose of this compound orally or via injection.
-
Post-Dose Blood Sample: After a set period (e.g., 24 or 48 hours), collect a second blood sample and separate the plasma as before.
-
Post-Dose Prothrombin Time (PT): Determine the PT of the post-dose plasma sample.
-
Analysis: Compare the pre- and post-dose PT values. A significant increase indicates susceptibility, while a minimal change suggests resistance.
Protocol 2: Vitamin K Epoxide Reductase (VKOR) Activity Assay
This protocol is based on established in vitro methods for measuring VKORC1 activity.[1][19]
Objective: To measure the enzymatic activity of VKORC1 in the presence of this compound.
Materials:
-
Liver tissue from the target animal
-
Homogenizer
-
Ultracentrifuge
-
HEPES buffer (pH 7.4)
-
Potassium chloride (KCl)
-
Dithiothreitol (DTT)
-
Vitamin K1 epoxide solution
-
Triton X-100
-
Isopropanol
-
This compound solutions of varying concentrations
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Microsome Preparation: Homogenize liver tissue and perform differential centrifugation to isolate the microsomal fraction, which contains the VKORC1 enzyme.
-
Protein Quantification: Determine the total protein concentration of the microsomal preparation.
-
Reaction Setup: In a reaction tube, combine HEPES buffer, KCl, DTT, and a standardized amount of microsomal protein.
-
Inhibitor Addition: Add this compound solution at the desired concentration (or a control with no inhibitor).
-
Reaction Initiation: Start the reaction by adding the vitamin K1 epoxide substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding isopropanol.
-
Analysis: Quantify the amount of vitamin K1 produced from the reduction of vitamin K1 epoxide using HPLC.
-
Data Interpretation: Compare the rate of vitamin K1 production in the presence and absence of this compound to determine the level of inhibition.
Mandatory Visualizations
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Caption: A workflow for diagnosing and managing this compound resistance.
References
- 1. Establishment of the Variation of Vitamin K Status According to Vkorc1 Point Mutations Using Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vkorc1 gene polymorphisms confer resistance to anticoagulant rodenticide in Turkish rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. doc.govt.nz [doc.govt.nz]
- 7. scispace.com [scispace.com]
- 8. Widespread distribution of rodenticide resistance-conferring mutations in the Vkorc1 gene among house mouse populations in Portuguese Macaronesian islands and Iberian Atlantic areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel mutations in the VKORC1 gene of wild rats and mice – a response to 50 years of selection pressure by warfarin? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consequences of the Y139F Vkorc1 mutation on resistance to AVKs: in-vivo investigation in a 7th generation of congenic Y139F strain of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vkorc1 gene polymorphisms confer resistance to anticoagulant rodenticide in Turkish rats [PeerJ] [peerj.com]
- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 15. researchgate.net [researchgate.net]
- 16. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. The use of anticoagulants for rodent control in a mixed-use urban environment in Singapore: A controlled interrupted time series analysis | PLOS One [journals.plos.org]
- 19. merckmillipore.com [merckmillipore.com]
Improving the selectivity of analytical methods for Pindone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals involved in the analytical determination of Pindone.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the determination of this compound?
A1: The most frequently employed methods for this compound analysis are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] For specific applications, such as in bait formulations, kinetic methods using time-resolved lanthanide-sensitized luminescence have also been developed.[5]
Q2: Which analytical method is most suitable for my sample type?
A2: The choice of method depends on the sample matrix and the required sensitivity.
-
HPLC-UV is a robust method suitable for various matrices including animal tissues, soil, water, and bait formulations.[1]
-
GC-MS is effective for analyzing this compound in meat products.[2]
-
LC-MS/MS offers high sensitivity and selectivity and is ideal for complex matrices like agricultural products, various animal products (muscle, liver, fat), fishery products, and honey at very low concentrations.[3][4]
Q3: What is the principle of this compound's anticoagulant activity?
A3: this compound is a first-generation anticoagulant that functions by inhibiting the synthesis of vitamin K-dependent blood clotting factors in the liver. This disruption of the coagulation cascade leads to internal bleeding and eventual death.[6][7][8][9][10]
Q4: Are there any special handling precautions for this compound?
A4: Yes, this compound is poisonous if swallowed. When preparing and handling this compound or its baits, it is crucial to wear appropriate personal protective equipment, including elbow-length PVC gloves. If the product comes into contact with the skin, it should be washed thoroughly with soap and water.[11][12]
Troubleshooting Guide
Q5: I am observing a high background signal in my chromatogram. What could be the cause and how can I resolve it?
A5: A high background signal can originate from the sample matrix. To mitigate this, especially for complex samples, a thorough cleanup procedure is essential. For instance, a time-resolved luminescence method avoids potential static background signals from the sample by measuring the difference in the initial rate in the presence and absence of this compound.[5] For chromatographic methods, ensure your sample preparation includes appropriate cleanup steps. For lipid-rich samples, an acetonitrile-hexane partitioning step can be effective.[4] Additionally, using tandem graphitized carbon-silica gel columns for cleanup can help reduce interferences.[4]
Q6: My recovery rates are consistently low. What are some potential reasons and solutions?
A6: Low recovery rates can be attributed to inefficient extraction or losses during the cleanup process.
-
Extraction Efficiency: Ensure the chosen extraction solvent is appropriate for the matrix. For animal tissues, a mixture of chloroform, acetone, and formic acid is used.[1] For agricultural products, acetone is a common choice.[4] The extraction process itself, such as shaking or sonication, should be optimized for duration and intensity.
-
Cleanup Steps: Each cleanup step (e.g., Solid Phase Extraction - SPE, liquid-liquid partitioning) can lead to some analyte loss. Verify that the SPE columns are conditioned and eluted correctly. For animal tissues, a sequence of Carbograph and aminopropyl SPE columns is used for cleanup.[1]
-
Internal Standard: Using an internal standard, such as chlorophacinone, can help to correct for losses during sample preparation and analysis.[1]
Q7: How can I improve the selectivity of my HPLC-UV method for this compound?
A7: To enhance selectivity in HPLC-UV analysis, consider the following:
-
Paired Ion Chromatography (PIC): This technique is frequently used for this compound analysis in various matrices like animal tissues, soil, and bait materials, improving the retention and separation of the analyte.[1]
-
Column Selection: A C18 or C8 column is typically used for this compound analysis.[1] Optimizing the column chemistry and particle size can improve resolution.
-
Wavelength Selection: this compound is typically detected at a UV wavelength of 284 nm.[1] Ensure your detector is set to this wavelength for optimal signal-to-noise ratio.
-
Sample Cleanup: A multi-step cleanup is crucial for complex samples. For animal tissues, a combination of Carbograph SPE and aminopropyl columns is effective in removing interfering substances before HPLC analysis.[1]
Q8: I am having trouble achieving the required limit of quantification (LOQ) for trace analysis. What can I do?
A8: If you need to achieve very low LOQs (e.g., in the parts-per-billion range), switching to a more sensitive technique like LC-MS/MS is recommended. LC-MS/MS methods have been developed with an LOQ of 0.001 mg/kg for this compound in diverse and challenging matrices such as animal products, fishery products, honey, and various agricultural products.[3][4] This is significantly lower than what is typically achievable with HPLC-UV.
Quantitative Method Performance
The performance of various analytical methods for this compound is summarized below.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HPLC-UV (Paired Ion Chromatography) | Soil | 0.5 µg/g | - | - | - |
| GC-MS | Meat Products | - | 0.005 mg/kg | 81 - 89 | 3.0 - 8.4 |
| Time-Resolved Luminescence | Baits | 0.04 µg/ml | - | 92.0 - 114 | ~3 |
| LC-MS/MS | Animal, Fishery Products, Honey | - | 0.001 mg/kg | 76 - 92 | 4 - 8 |
| LC-MS/MS | Agricultural Products | - | 0.001 mg/kg | 81 - 93 | 2 - 7 |
Detailed Experimental Protocols
Protocol 1: this compound in Animal Tissues by HPLC-UV [1]
-
Sample Preparation:
-
Weigh a sample of animal tissue (e.g., liver) into a glass Oak Ridge tube.
-
Add chlorophacinone as an internal standard.
-
Add anhydrous sodium sulphate.
-
Extract with a chloroform/acetone/formic acid mixture.
-
-
Cleanup:
-
Evaporate the extracts and redissolve in hexane/chloroform.
-
Perform cleanup using a Carbograph Solid Phase Extraction (SPE) column followed by an aminopropyl SPE column.
-
Evaporate the eluent to dryness.
-
-
Analysis:
-
Reconstitute the residue in the mobile phase.
-
Inject into an HPLC system equipped with a C18 column and a UV detector set at 284 nm.
-
Utilize paired ion chromatography for separation.
-
Protocol 2: this compound in Meat Products by GC-MS [2]
-
Extraction:
-
Extract the sample with acetone and hexane (1:1).
-
-
Purification:
-
Purify the extract using a dispersive SPE (dSPE) column.
-
-
Analysis:
-
Analyze the purified extract by GC-MS using Electron Ionization (EI).
-
Protocol 3: this compound in Agricultural Products by LC-MS/MS [4]
-
Extraction:
-
Extract the sample with acetone.
-
Re-extract an aliquot of the crude extract with hexane.
-
-
Cleanup (Lipid-Rich Samples):
-
Perform an acetonitrile-hexane partitioning step.
-
-
Cleanup (All Samples):
-
Clean up the extract on a tandem graphitized carbon-silica gel column.
-
For specific matrices like brown rice, soybean, and tea, add a PSA column cleanup step.
-
-
Analysis:
-
Perform LC-MS/MS analysis.
-
Visualized Workflows
References
- 1. Tests & methods » Manaaki Whenua [landcareresearch.co.nz]
- 2. ifoodmm.com [ifoodmm.com]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of this compound in agricultural products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 10. pestsmart.org.au [pestsmart.org.au]
- 11. peterthepossumman.com.au [peterthepossumman.com.au]
- 12. d347awuzx0kdse.cloudfront.net [d347awuzx0kdse.cloudfront.net]
Technical Support Center: Pindone Administration Protocols for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pindone in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-generation anticoagulant of the indandione class.[1] Its primary mechanism of action is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[2] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the synthesis of blood clotting factors II, VII, IX, and X in the liver.[2] By blocking VKOR, this compound leads to a depletion of active vitamin K, resulting in impaired blood coagulation and, at sufficient doses, internal hemorrhaging.[1][2]
Q2: What are the common signs of this compound toxicity in laboratory animals?
A2: The clinical signs of this compound toxicity are associated with coagulopathy. Early signs, which may appear 3-5 days after ingestion, include lethargy, depression, and anorexia.[3] As the toxicity progresses, signs of hemorrhage become apparent, such as pale mucous membranes, weakness, labored breathing, and bleeding from the nose, mouth, eyes, or anus.[3][4] Swollen and tender joints due to bleeding into the joint space are also common.[4]
Q3: What is the recommended antidote for this compound toxicity and what is the administration protocol?
A3: The antidote for this compound toxicity is Vitamin K1 (phytomenadione).[5][6] In cases of accidental poisoning or overdose, Vitamin K1 therapy should be initiated. For dogs, a common protocol involves an initial dose of 3 to 5 mg/kg, administered orally and divided every 12 hours, given with a fatty meal to improve absorption.[7] This treatment is typically continued for 14 days for short-acting anticoagulants like this compound.[7] Prothrombin time (PT) should be monitored 48 to 72 hours after the final dose to ensure coagulation has returned to normal.[7]
Q4: What are the key differences between this compound acid and this compound sodium salt formulations?
A4: The primary difference between this compound acid and its sodium salt is their water solubility. This compound acid has low water solubility, while the sodium salt is water-soluble.[1] This can affect the stability of baits in wet conditions, with the sodium salt potentially losing its toxicity more rapidly.[1] However, once ingested, both forms are considered to have equivalent toxicity as the acidic environment of the stomach converts the sodium salt to the free acid.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in dose-response studies.
-
Possible Cause: Variability in bait consumption.
-
Troubleshooting:
-
Ensure uniform bait formulation and palatability. Consider conducting a pilot study to assess bait acceptance.
-
For precise dosing, consider oral gavage instead of baiting.[8] Formulations for oral gavage can be prepared using vehicles like methyl cellulose.[5]
-
Monitor food and water consumption to ensure general animal health is not a confounding factor.
-
-
-
Possible Cause: Development of bait shyness.
Issue 2: Difficulty in monitoring the anticoagulant effect of this compound.
-
Possible Cause: Improper timing or method for blood sample collection.
-
Troubleshooting:
-
Prothrombin time (PT) is the most sensitive indicator of this compound's anticoagulant effect.[10]
-
Establish a baseline PT before this compound administration.
-
Collect blood samples for PT analysis at consistent time points post-administration. For pharmacokinetic studies in rodents, a typical sampling schedule might include 15 and 30 minutes, and 1, 2, 4, 8, 24, 48, and 72 hours post-dosing.[11]
-
-
-
Possible Cause: Issues with blood sample handling and analysis.
-
Troubleshooting:
-
Issue 3: Animal welfare concerns and defining humane endpoints.
-
Possible Cause: Progression of toxicity leading to severe distress.
-
Troubleshooting:
-
Establish clear humane endpoints before starting the study. These can include a certain percentage of body weight loss, observable signs of severe hemorrhage, or changes in behavior and responsiveness.[14]
-
A scoring system can be implemented to objectively monitor the clinical signs of toxicity.[15]
-
Regularly monitor animals, with increased frequency for those showing signs of toxicity.[14]
-
-
Quantitative Data Summary
Table 1: this compound Toxicity Data in Various Animal Species
| Species | LD50 (Single Dose, mg/kg) | Dosing Regimen for Toxicity Studies | Key Findings |
| Rabbit | 18 mg/kg | 0.52 mg/kg/day for 7 days | Highly susceptible to repeated low doses.[4][16] |
| Dog | 75-100 mg/kg[17] | N/A | Less susceptible than rabbits.[17] |
| Sheep | >100 mg/kg[17] | 10 mg/kg (single dose) | This compound residues were undetectable after 2 weeks.[17] |
Table 2: Antidote (Vitamin K1) Administration for this compound Toxicity
| Species | Route of Administration | Recommended Dosage | Duration of Treatment |
| Dog | Oral (with a fatty meal) | 3-5 mg/kg, divided every 12 hours | 14 days[7] |
| General | Subcutaneous (initial) | 2.2 mg/kg (initial), then 1.1 mg/kg every 12 hours | Until bleeding subsides, then switch to oral.[18] |
| General | Oral | 1.1 mg/kg every 12 hours | For a total of 2 weeks, then taper.[18] |
Experimental Protocols
1. Dose-Response Study Protocol (Rodent Model)
-
Objective: To determine the dose-response relationship of this compound.
-
Methodology:
-
Animal Model: Use a sufficient number of age- and weight-matched rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), with both male and female animals.
-
Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dose Groups: Establish multiple dose groups (e.g., 3-5 groups) with a logarithmic dose progression, plus a vehicle control group.
-
Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methyl cellulose in water) for oral gavage.[8] Administer a single, precise dose to each animal based on its body weight.
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours post-dosing) using a clinical scoring system.[15]
-
Measure body weight daily.
-
Collect blood samples at predetermined time points to measure prothrombin time (PT).
-
-
Endpoint: The experimental endpoint is typically 7-14 days post-dosing or when humane endpoints are reached.
-
Data Analysis: Analyze mortality data to calculate the LD50. Analyze PT and clinical score data to assess the dose-dependent toxic effects.
-
2. Pharmacokinetic Study Protocol (Rodent Model)
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Methodology:
-
Animal Model and Dosing: Use a cohort of rodents. Administer a single known dose of this compound, either intravenously (for bioavailability assessment) or orally.
-
Blood Sampling: Collect serial blood samples from each animal at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).[19][20] The exact schedule should be optimized based on the expected half-life of this compound.
-
Tissue Sampling: At the end of the study, euthanize the animals and collect key tissues (liver, kidney, fat, etc.) to determine tissue distribution.[11]
-
Sample Analysis: Analyze plasma and tissue homogenates for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Visualizations
Caption: Mechanism of action of this compound in the Vitamin K cycle.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Anticoagulant Rodenticide Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. unmc.edu [unmc.edu]
- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pestsmart.org.au [pestsmart.org.au]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pestsmart.org.au [pestsmart.org.au]
- 10. Standardization of prothrombin time for laboratory control of oral anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Assessment of prothrombin time, activated partial thromboplastin time, and fibrinogen concentration on equine plasma samples following different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Welfare Impacts of this compound Poisoning in Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pestsmart.org.au [pestsmart.org.au]
- 17. doc.govt.nz [doc.govt.nz]
- 18. Vitamin K Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Addressing matrix effects in Pindone analysis of complex samples
Welcome to the technical support center for Pindone analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the analysis of this compound in complex samples, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In this compound analysis, particularly with LC-MS/MS, matrix components from complex samples like animal tissues or agricultural products can suppress or enhance the this compound signal.[1][2] This leads to inaccurate quantification, reduced sensitivity, and poor reproducibility.[3] Common sources of matrix effects include endogenous components of the sample (e.g., phospholipids in plasma) and exogenous materials like anticoagulants or substances leached from plasticware.[2][3]
Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A2: Several techniques are employed to clean up complex samples before this compound analysis to reduce matrix interference. These include:
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Liquid-Liquid Extraction (LLE): This technique separates this compound from interfering substances based on its solubility in immiscible solvents. For instance, after an initial extraction with acetone, an LLE with hexane can be performed.[4][5]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain either the analyte or the interfering components. For this compound analysis, various SPE cartridges can be used for cleanup, such as carbograph or aminopropyl columns.[6]
-
Gel Permeation Chromatography (GPC): GPC is effective in removing high molecular weight interferences, like lipids, from the sample extract.[7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach involving a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup and has been successfully applied to the analysis of anticoagulant rodenticides.[2][8]
Q3: How can I compensate for matrix effects that cannot be eliminated by sample preparation?
A3: When sample preparation alone is insufficient, the following strategies can be used to compensate for remaining matrix effects:
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Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[2]
-
Isotopically Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is a highly effective way to correct for both extraction efficiency and matrix effects, as it behaves almost identically to the analyte during the analytical process.[2]
-
Standard Addition: This method involves adding known amounts of a this compound standard to the sample extracts. By observing the increase in signal, the initial concentration of this compound in the sample can be determined, effectively canceling out the matrix effect for that specific sample.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Injection of sample in a stronger solvent than the mobile phase | Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase conditions.[9] |
| Column contamination or partially plugged frit | Flush the column with a strong solvent. If the problem persists, replace the column frit or the entire column.[9] |
| Insufficient column equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[10] |
| Secondary interactions with the stationary phase | Adjust the mobile phase pH or use a different column chemistry to minimize secondary interactions.[9] |
Issue 2: Low or Inconsistent Analyte Recovery
| Possible Cause | Recommended Solution |
| Inefficient extraction from the sample matrix | Optimize the extraction solvent, volume, and extraction time. The use of a high-speed mixer/emulsifier for tissue samples has been shown to improve recovery compared to other methods.[11] |
| Analyte loss during solvent evaporation steps | Carefully control the temperature and gas flow during evaporation to prevent loss of the volatile analyte. |
| Suboptimal pH during extraction | For acidic analytes like this compound, acidifying the extraction solvent can improve recovery.[12] |
| Incomplete elution from SPE cartridge | Optimize the elution solvent composition and volume. Ensure the sorbent is not drying out before the elution step. |
Issue 3: Signal Suppression or Enhancement (Matrix Effects)
| Possible Cause | Recommended Solution |
| Co-elution of matrix components | Modify the chromatographic gradient to better separate this compound from interfering compounds. |
| Contamination from sample collection tubes or anticoagulants | Use consistent brands of plastic tubes for both samples and standards. Avoid using Li-heparin as an anticoagulant if possible.[2] |
| Insufficient sample cleanup | Employ a more rigorous cleanup method, such as a combination of LLE and SPE, or GPC for lipid-rich samples.[7] A modified QuEChERS protocol can also be effective.[2] |
| Ionization source saturation | Dilute the sample extract to reduce the overall concentration of compounds entering the mass spectrometer. |
Experimental Protocols & Data
Protocol 1: this compound Extraction from Animal Tissue (Liver)
This protocol is based on the method described by Hunter (1984).
-
Finely chop a sample of liver tissue.
-
Place a 2 g sub-sample into a centrifuge tube.
-
Add anhydrous sodium sulphate.
-
Add 15 mL of chloroform/acetone (1:1 v/v).
-
Homogenize the contents using a tissue disperser.
-
Centrifuge the tube and decant the supernatant.
-
Repeat the extraction process (steps 4-6) twice more.
-
Combine the extracts and evaporate to dryness.
-
Reconstitute the residue in hexane/chloroform/acetone for cleanup by gel permeation chromatography (GPC) with a silica solid-phase extraction (SPE) cartridge.
Protocol 2: this compound Extraction from Agricultural Products
This protocol is a general method for various agricultural products.[4][5]
-
Extract a homogenized sample with acetone.
-
Take an aliquot of the crude extract and re-extract with hexane (liquid-liquid partitioning).
-
For lipid-rich samples, perform an acetonitrile-hexane partitioning step for further cleanup.[4][5]
-
Clean up the extract using a tandem graphitized carbon-silica gel column.
-
For specific matrices like brown rice, soybean, and tea, an additional cleanup step with a primary secondary amine (PSA) column may be necessary before LC-MS/MS analysis.[4][5]
Quantitative Data Summary
The following table summarizes the recovery data for this compound from various complex matrices using different analytical methods.
| Matrix | Fortification Level (mg/kg) | Extraction/Cleanup Method | Analytical Technique | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Agricultural Products (various) | 0.001 | Acetone extraction, LLE, tandem carbon-silica gel column | LC-MS/MS | 81-93 | 2-7 | [4][5] |
| Animal & Fishery Products (various) | 0.001 | Acidified acetone extraction, LLE, silica gel and ODS column chromatography | LC-MS/MS | 76-92 | 4-8 | [12] |
| Sheep Blood & Tissues | 1-100 ng/mL (g) | Modified QuEChERS with Florisil/HC-C18 cleanup | HPLC-MS/MS | 52.78-110.69 | Not specified | [2][8] |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical flow for troubleshooting this compound analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [Determination of this compound in agricultural products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tests & methods » Manaaki Whenua [landcareresearch.co.nz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Comparison of extraction techniques for the recovery of veterinary drug residues from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of this compound in animal products, fishery products, and honey by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Protocol for tissue sampling and testing for vertebrate pesticides in animals » Manaaki Whenua [landcareresearch.co.nz]
Pindone Formulation Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Pindone formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The ester linkage in this compound can be hydrolyzed, particularly under acidic or basic conditions. The rate of hydrolysis is significantly influenced by the pH of the formulation.
-
Oxidation: this compound is readily oxidized, which can be initiated by atmospheric oxygen, peroxides present in excipients, or exposure to light.[1] This can lead to the formation of various degradation products and a loss of potency.
-
Photodegradation: As an indandione derivative, this compound is susceptible to degradation upon exposure to light, particularly UV radiation.[2] This can lead to complex degradation pathways and a significant loss of active ingredient.
Q2: What is the difference in stability between this compound acid and this compound sodium salt?
A2: The primary difference lies in their water solubility and subsequent stability in the presence of moisture. This compound sodium salt is water-soluble, which makes it more susceptible to hydrolysis in aqueous environments or in solid-state formulations with high moisture content.[3] this compound acid has low water solubility, which can contribute to better stability in solid dosage forms under humid conditions.[2]
Q3: How does pH affect the stability of this compound in aqueous formulations?
A3: The pH of an aqueous formulation is a critical factor in this compound stability. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond in the this compound molecule.[4] The optimal pH for stability is typically near neutral, but it is essential to determine the pH-rate profile for a specific formulation to identify the pH of maximum stability.
Q4: What types of excipients can negatively impact this compound stability?
A4: Certain excipients can compromise the stability of this compound formulations:
-
Hygroscopic Excipients: These can absorb moisture, which can accelerate the hydrolysis of this compound, especially the sodium salt.
-
Excipients with High Peroxide Content: Peroxides can initiate oxidative degradation of this compound. It is crucial to use excipients with low peroxide values.
-
Reactive Excipients: Some excipients may contain reactive functional groups that can directly interact with this compound, leading to degradation. Compatibility studies are essential.
Q5: Are there specific storage conditions recommended for this compound formulations?
A5: To maintain stability, this compound formulations should be stored in well-closed containers, protected from light and moisture. For formulations susceptible to thermal degradation, storage at controlled room temperature or under refrigeration may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and handling of this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of potency in a solid formulation during storage. | 1. Moisture absorption: The formulation may be hygroscopic, leading to hydrolysis. 2. Oxidation: Exposure to air. 3. Photodegradation: Exposure to light. | 1. Moisture Protection: - Use moisture-protective packaging (e.g., blister packs with aluminum foil). - Incorporate a desiccant into the packaging. - Select less hygroscopic excipients. 2. Antioxidant Addition: - Incorporate an antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) into the formulation.[5] 3. Light Protection: - Use opaque or amber-colored packaging. |
| Discoloration or appearance of unknown peaks in the HPLC chromatogram of a liquid formulation. | 1. pH shift: The pH of the formulation may have changed over time, accelerating degradation. 2. Oxidative degradation: Dissolved oxygen or peroxide impurities may be present. 3. Photodegradation: Exposure to light during storage or handling. | 1. pH Control: - Incorporate a buffering agent (e.g., phosphate or citrate buffer) to maintain the optimal pH. 2. Inert Atmosphere: - Purge the formulation and headspace of the container with an inert gas like nitrogen or argon. 3. Chelating Agents: - Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. 4. Light Protection: - Store the formulation in light-protective containers. |
| Precipitation or crystal growth in a liquid this compound formulation. | 1. Change in solubility: A shift in pH or temperature may have reduced the solubility of this compound. 2. Polymorphic transformation: The crystalline form of this compound may have changed to a less soluble form. | 1. Solubility Enhancement: - Optimize the pH of the formulation to ensure maximum solubility. - Include a co-solvent or a solubilizing agent in the formulation. 2. Control of Crystallization: - Conduct studies to identify and control the stable polymorphic form of this compound. |
Experimental Protocols
Protocol: Development and Validation of a Stability-Indicating HPLC Method for this compound
This protocol outlines the steps for developing a high-performance liquid chromatography (HPLC) method capable of separating this compound from its degradation products, a critical tool for stability studies.
1. Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the quantification of this compound and the detection of its degradation products.
2. Materials and Instrumentation:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Chromatographic Conditions (Initial):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 284 nm[6]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation of this compound is performed under various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 48 hours.
5. Method Development and Optimization:
-
Inject the stressed samples into the HPLC system.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation between the this compound peak and all degradation product peaks (resolution > 1.5).
6. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
7. Data Analysis:
-
Calculate the percentage of this compound degraded under each stress condition.
-
Identify and quantify the major degradation products if reference standards are available.
Visualizations
Caption: Experimental Workflow for Stability-Indicating Method Development.
Caption: Major Degradation Pathways of this compound.
References
- 1. doc.govt.nz [doc.govt.nz]
- 2. scispace.com [scispace.com]
- 3. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. jfda-online.com [jfda-online.com]
Technical Support Center: Minimizing Off-Target Effects of Pindone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Pindone in experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-generation anticoagulant of the indandione class.[1][2] Its primary mechanism of action is the inhibition of the vitamin K epoxide reductase (VKOR) enzyme complex in the liver.[1][3] This inhibition disrupts the vitamin K cycle, leading to a depletion of vitamin K-dependent clotting factors and subsequent anticoagulant effects.[1][3]
Q2: What are off-target effects and why are they a concern when using this compound in research?
A2: Off-target effects are unintended interactions of a compound with biological molecules other than its primary target. These effects are a significant concern in research as they can lead to misinterpretation of experimental results, unexpected phenotypes, and potential toxicity, compromising the validity and reproducibility of a study. While specific molecular off-target data for this compound is limited in the public domain, its structural features could potentially lead to interactions with other proteins.
Q3: Are there known off-target effects of this compound at a molecular level?
A3: Publicly available data on the specific molecular off-targets of this compound is scarce. Most available information focuses on non-target species toxicity in the context of its use as a rodenticide.[4][5] this compound has been noted to have insecticidal and fungicidal properties, suggesting a broader biological activity profile than just anticoagulation.[2] Researchers should assume the potential for off-target effects and design experiments to identify and control for them.
Q4: How can I proactively assess the potential off-target profile of this compound?
A4: A multi-pronged approach is recommended:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of this compound.[6][7] Databases of known protein structures can be screened to identify proteins with binding sites that might accommodate this compound.
-
Broad-Spectrum Screening: In vitro screening against panels of common off-target protein families (e.g., kinases, G-protein coupled receptors (GPCRs), ion channels) can provide an empirical assessment of this compound's selectivity.
-
Literature Review of Analogs: Investigating the off-target effects of other indandione derivatives may provide clues about potential off-targets for this compound.[8]
Troubleshooting Guides
Issue 1: Observed phenotype is inconsistent with the known function of VKOR.
-
Possible Cause: The phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Validate with a structurally distinct VKOR inhibitor: Use another anticoagulant with a different chemical scaffold (e.g., warfarin, a coumarin derivative) to see if the same phenotype is observed. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Genetic knockdown/knockout of the target: Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to reduce or eliminate the expression of VKOR. If the phenotype is not replicated with genetic perturbation of the target, it strongly suggests an off-target mechanism for this compound.
-
Dose-response analysis: Carefully titrate the concentration of this compound. On-target effects should typically occur at lower concentrations than off-target effects. A steep dose-response curve may sometimes indicate a higher likelihood of off-target activity at increasing concentrations.
-
Issue 2: High degree of cytotoxicity observed in in vitro assays.
-
Possible Cause: this compound may be inducing cell death through an off-target mechanism unrelated to anticoagulation.
-
Troubleshooting Steps:
-
Determine the IC50 for cytotoxicity: Conduct a dose-response curve to determine the concentration at which this compound causes 50% cell death (IC50).[9][10] This will help establish a therapeutic window for your experiments.
-
Assess markers of apoptosis and necrosis: Use assays to determine the mechanism of cell death (e.g., caspase activation, membrane integrity). This can provide clues about the potential off-target pathways involved.
-
Compare with VKOR-null cells: If available, use cells that do not express VKOR to determine if the cytotoxicity is target-dependent.
-
Quantitative Data Summary
The following table summarizes available toxicity data for this compound, primarily from studies on non-target species in the context of pest control. This data can provide a general indication of species sensitivity.
| Species | LD50 (mg/kg) | Exposure | Reference |
| Rabbit | 50 | Single Dose | [1] |
| Rat (Norway) | 50 | Single Dose | [1] |
| Mouse (House) | 170-200 | Single Dose | [1] |
| Dog | 75-100 | Single Dose | [1] |
| Cat | 100-150 | Single Dose | [1] |
| Pig | >100 | Single Dose | [1] |
| Chicken | 150 | Single Dose | [1] |
| Duck (Mallard) | 320 | Single Dose | [1] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. This data is not directly translatable to in vitro concentrations or specific molecular off-target potencies.
Key Experimental Protocols
Protocol 1: Determining the On-Target versus Off-Target Concentration Range
This protocol helps establish a working concentration range for this compound where on-target effects are maximized and off-target effects are minimized.
-
On-Target Activity Assay:
-
Select a cell line that expresses VKOR and has a functional vitamin K cycle.
-
Develop an assay to measure the inhibition of vitamin K-dependent carboxylation (e.g., by measuring the activity of a vitamin K-dependent protein).
-
Perform a dose-response curve with this compound to determine the EC50 for on-target activity.
-
-
Cytotoxicity Assay:
-
Using the same cell line, perform a cytotoxicity assay (e.g., MTT, LDH release) with a broad range of this compound concentrations.[11]
-
Determine the CC50 (50% cytotoxic concentration).
-
-
Therapeutic Window Determination:
-
The therapeutic window is the concentration range between the on-target EC50 and the off-target CC50. Experiments should be conducted within this window to minimize the likelihood of off-target-driven phenotypes.
-
Protocol 2: Validating an Observed Phenotype Using Target Knockdown
This protocol is a crucial step to confirm that an observed effect of this compound is mediated through its intended target, VKOR.
-
siRNA/shRNA Design and Transfection:
-
Design and synthesize at least two independent siRNA or shRNA constructs targeting VKORC1.
-
Include a non-targeting (scrambled) control.
-
Optimize transfection conditions for the chosen cell line.
-
-
Target Knockdown Confirmation:
-
At 48-72 hours post-transfection, harvest a portion of the cells and confirm knockdown of VKORC1 protein by Western blot or mRNA by qRT-PCR.
-
-
Phenotypic Analysis:
-
In parallel, treat the transfected cells (VKORC1 knockdown and scrambled control) with this compound at a concentration known to produce the phenotype of interest.
-
If the phenotype is attenuated or absent in the VKORC1 knockdown cells compared to the scrambled control, it provides strong evidence that the effect is on-target.
-
Visualizations
Caption: Experimental workflow for investigating this compound's off-target effects.
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Decision tree for troubleshooting unexpected this compound phenotypes.
References
- 1. 1st generation anticoagulants - RRAC Resistance guide [guide.rrac.info]
- 2. scispace.com [scispace.com]
- 3. Biomarkers Potency to Monitor Non-target Fauna Poisoning by Anticoagulant Rodenticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apvma.gov.au [apvma.gov.au]
- 5. pestsmart.org.au [pestsmart.org.au]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of Pindone versus warfarin in anticoagulant activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anticoagulant properties of Pindone and Warfarin. Both compounds are notable for their ability to inhibit blood coagulation, albeit with different historical applications and degrees of clinical use. Warfarin is a widely prescribed anticoagulant medication, while this compound, a synthetic indanedione derivative, has been primarily utilized as a rodenticide.[1] This analysis delves into their mechanisms of action, presents available quantitative data on their biological effects, and outlines key experimental protocols for their evaluation.
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
Both this compound and Warfarin exert their anticoagulant effects by targeting the Vitamin K cycle.[2][3] They act as competitive inhibitors of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[4] This enzyme is crucial for the regeneration of reduced Vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on Vitamin K-dependent clotting factors.[3][4]
The inhibition of VKORC1 leads to a depletion of the active, reduced form of Vitamin K.[4] Consequently, the synthesis of functional clotting factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S, is impaired.[4][5] The resulting dysfunctional clotting factors are unable to effectively participate in the coagulation cascade, leading to a prolongation of clotting time and a reduction in the risk of thrombus formation.
dot digraph "Vitamin K Cycle Inhibition" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Reduced Vitamin K" [fillcolor="#FBBC05"]; "Oxidized Vitamin K (Epoxide)" [fillcolor="#F1F3F4"]; "VKORC1" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Carboxylation of Clotting Factors" [fillcolor="#F1F3F4"]; "Inactive Clotting Factors (Glu)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Active Clotting Factors (Gla)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound / Warfarin" [shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Reduced Vitamin K" -> "Oxidized Vitamin K (Epoxide)" [label="Drives"]; "Oxidized Vitamin K (Epoxide)" -> "VKORC1" [label="Substrate"]; "VKORC1" -> "Reduced Vitamin K" [label="Regenerates"]; "Reduced Vitamin K" -> "Carboxylation of Clotting Factors"; "Inactive Clotting Factors (Glu)" -> "Carboxylation of Clotting Factors"; "Carboxylation of Clotting Factors" -> "Active Clotting Factors (Gla)"; "this compound / Warfarin" -> "VKORC1" [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption: "Mechanism of Vitamin K Cycle Inhibition by this compound and Warfarin."
Data Presentation: Comparative Performance
| Parameter | This compound | Warfarin | Reference |
| Chemical Class | Indanedione | Coumarin | [1] |
| Primary Use | Rodenticide | Anticoagulant Medication | [1] |
| Oral LD50 (Rat) | 10.3 - 280 mg/kg | 1.6 - 374 mg/kg | [6] |
Note: The wide range in reported LD50 values can be attributed to variations in study protocols and animal strains.
While a direct IC50 value for this compound's inhibition of VKORC1 is not available in the searched literature, one study reported an in-vitro IC50 of 0.0061 µM for Warfarin in a cell-based assay.[6]
Experimental Protocols
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay is a fundamental test used to evaluate the extrinsic and common pathways of the coagulation cascade and is sensitive to deficiencies in factors II, V, VII, and X. It is commonly used to monitor the efficacy of oral anticoagulant therapy.[7][8]
Principle: Tissue thromboplastin (a combination of tissue factor and phospholipids) and calcium are added to a plasma sample, initiating the extrinsic coagulation pathway. The time taken for a fibrin clot to form is measured in seconds.[8][9]
Materials:
-
Patient/test plasma (platelet-poor, citrated)
-
Normal and abnormal control plasma
-
PT reagent (containing tissue thromboplastin and calcium chloride)
-
Coagulometer or water bath (37°C) and stopwatch
-
Pipettes
Procedure (Manual Method):
-
Pre-warm the PT reagent and plasma samples to 37°C.[8]
-
Pipette 100 µL of plasma into a test tube.
-
Incubate the plasma at 37°C for a specified time (e.g., 1-3 minutes).
-
Add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a stopwatch.
-
Observe the mixture for the formation of a fibrin clot. Stop the stopwatch as soon as the clot is detected.
-
Record the time in seconds.
dot digraph "Prothrombin Time Assay Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Sample & Reagent Preparation"; bgcolor="#F1F3F4"; "Collect Blood" [label="Collect Blood in Citrate Tube", fillcolor="#FBBC05"]; "Centrifuge" [label="Centrifuge to obtain Platelet-Poor Plasma", fillcolor="#FBBC05"]; "Pre-warm" [label="Pre-warm Plasma and PT Reagent to 37°C", fillcolor="#FBBC05"]; }
subgraph "cluster_assay" { label="Assay Procedure"; bgcolor="#F1F3F4"; "Pipette Plasma" [label="Pipette Plasma into Test Tube", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate Plasma at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Add Reagent" [label="Add PT Reagent and Start Timer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Detect Clot" [label="Detect Fibrin Clot Formation and Stop Timer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_result" { label="Result"; bgcolor="#F1F3F4"; "Record Time" [label="Record Prothrombin Time (seconds)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Collect Blood" -> "Centrifuge"; "Centrifuge" -> "Pre-warm"; "Pre-warm" -> "Pipette Plasma"; "Pipette Plasma" -> "Incubate"; "Incubate" -> "Add Reagent"; "Add Reagent" -> "Detect Clot"; "Detect Clot" -> "Record Time"; } caption: "Workflow of the Prothrombin Time (PT) Assay."
Vitamin K Epoxide Reductase (VKOR) Inhibition Assay (Generalized)
This assay measures the ability of a compound to inhibit the activity of VKORC1, providing a direct assessment of its mechanism of action. The following is a generalized protocol based on methods used for evaluating VKORC1 inhibitors.[10][11]
Principle: The activity of VKORC1 is measured by quantifying the conversion of its substrate, Vitamin K epoxide (KO), to Vitamin K. The inhibitory effect of a test compound (e.g., this compound or Warfarin) is determined by measuring the reduction in this conversion rate in the presence of the compound.
Materials:
-
Source of VKORC1 (e.g., liver microsomes or recombinant protein)
-
Vitamin K epoxide (KO) substrate
-
A reducing agent (e.g., dithiothreitol - DTT)
-
Test compounds (this compound, Warfarin) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer
-
Quenching solution
-
Analytical system for quantification (e.g., HPLC)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, VKORC1 source, and the reducing agent.
-
Add varying concentrations of the test compound to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the Vitamin K epoxide substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Extract the Vitamin K and Vitamin K epoxide from the reaction mixture.
-
Quantify the amount of Vitamin K produced using HPLC.
-
Calculate the percentage of VKORC1 inhibition for each concentration of the test compound and determine the IC50 value.
dot digraph "VKOR Inhibition Assay Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Prepare Mixture" [label="Prepare Reaction Mixture (Buffer, VKORC1, Reducing Agent)", fillcolor="#FBBC05"]; "Add Inhibitor" [label="Add Test Compound (this compound/Warfarin)", fillcolor="#FBBC05"]; "Pre-incubate" [label="Pre-incubate", fillcolor="#FBBC05"]; "Initiate Reaction" [label="Initiate with Vitamin K Epoxide Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Stop Reaction" [label="Stop Reaction with Quenching Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Extract" [label="Extract Vitamin K and KO", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Quantify" [label="Quantify Vitamin K by HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Calculate" [label="Calculate % Inhibition and IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare Mixture" -> "Add Inhibitor"; "Add Inhibitor" -> "Pre-incubate"; "Pre-incubate" -> "Initiate Reaction"; "Initiate Reaction" -> "Incubate"; "Incubate" -> "Stop Reaction"; "Stop Reaction" -> "Extract"; "Extract" -> "Quantify"; "Quantify" -> "Calculate"; } caption: "Generalized Workflow for a VKOR Inhibition Assay."
Conclusion
This compound and Warfarin share a common mechanism of anticoagulant activity through the inhibition of Vitamin K epoxide reductase. While Warfarin is a well-established therapeutic agent with extensive clinical data, this compound's application has been primarily as a rodenticide, and as such, detailed comparative data on its anticoagulant potency is scarce in the scientific literature. The provided experimental protocols for Prothrombin Time and VKOR inhibition assays offer standardized methods for the direct comparison of these and other potential anticoagulant compounds. Further research is warranted to quantitatively assess the anticoagulant efficacy and safety profile of this compound in a clinical context to explore any potential therapeutic applications.
References
- 1. Vitamin K antagonist - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. study.com [study.com]
- 6. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 8. atlas-medical.com [atlas-medical.com]
- 9. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
Pindone vs. Second-Generation Anticoagulants: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Pindone, a first-generation anticoagulant, against commonly used second-generation anticoagulants (SGARs). The information presented herein is supported by experimental data to assist researchers and professionals in drug development and pest control in making informed decisions.
Executive Summary
This compound and second-generation anticoagulants are both vitamin K antagonists used as rodenticides. Their primary mechanism of action involves the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the synthesis of blood clotting factors.[1][2][3] This disruption of the vitamin K cycle leads to internal hemorrhaging and eventual death in rodents.[4]
The key difference lies in their potency and persistence. This compound is a first-generation anticoagulant that typically requires multiple feedings to deliver a lethal dose.[4] In contrast, SGARs, such as Brodifacoum and Bromadiolone, are significantly more potent and can be lethal after a single ingestion.[3][4] This increased potency is attributed to their higher affinity for VKOR.[3] However, this also leads to longer persistence in the body and the environment, posing a greater risk of secondary poisoning to non-target species.[4]
Quantitative Data Comparison
The following tables summarize the acute oral toxicity (LD50) of this compound and selected second-generation anticoagulants in rats, a common model organism in rodenticide efficacy studies. A lower LD50 value indicates higher toxicity.
| Anticoagulant | Class | Chemical Group | Acute Oral LD50 (mg/kg) in Rats | Reference(s) |
| This compound | First-Generation | Indandione | 50.0 | [2] |
| Brodifacoum | Second-Generation | Hydroxycoumarin | 0.27 | [5] |
| Bromadiolone | Second-Generation | Hydroxycoumarin | 1.125 | [6] |
| Difenacoum | Second-Generation | Hydroxycoumarin | 1.8 | [7] |
| Difethialone | Second-Generation | Hydroxycoumarin | 0.56 | [8] |
Mechanism of Action: Vitamin K Cycle Inhibition
Both this compound and second-generation anticoagulants exert their effect by disrupting the Vitamin K cycle. This pathway is essential for the post-translational modification of several clotting factors (II, VII, IX, and X). The key enzyme in this cycle is Vitamin K epoxide reductase (VKOR).
Experimental Protocols
The efficacy of anticoagulants is primarily evaluated through laboratory feeding studies and field trials.
Laboratory Efficacy Testing: No-Choice Feeding Study
Objective: To determine the lethal dose (e.g., LD50) and time-to-death of an anticoagulant when it is the only food source available.
Methodology:
-
Animal Selection: Healthy, adult laboratory rats (e.g., Wistar or Sprague-Dawley strains) of a specific weight range are used. Animals are individually caged and acclimatized to the laboratory conditions for a minimum of 3 days.
-
Bait Preparation: The anticoagulant is incorporated into a palatable bait matrix at a specified concentration.
-
Test Procedure:
-
A pre-test period of at least 3 days is conducted where animals are fed a non-toxic version of the bait to measure baseline food consumption.
-
For a defined period (e.g., 1-4 days for SGARs, potentially longer for this compound), the non-toxic bait is replaced with the toxic bait.[9]
-
Daily records are kept of bait consumption, animal weight, and clinical signs of toxicity (e.g., lethargy, bleeding).
-
-
Observation Period: After the exposure period, the toxic bait is replaced with non-toxic food, and the animals are observed for a period of at least 14 days. The day of death for each animal is recorded.[9]
-
Data Analysis: The LD50 is calculated using statistical methods such as probit analysis. The average time-to-death is also determined.
Field Efficacy Trials
Objective: To evaluate the effectiveness of a rodenticide bait in reducing a wild rodent population under real-world conditions.
Methodology:
-
Site Selection: The trial is conducted in an area with a confirmed rodent infestation (e.g., a farm or urban environment).
-
Pre-treatment Census: The initial rodent population is estimated using methods such as tracking pads, census bait consumption (non-toxic), or camera traps.
-
Treatment: The anticoagulant bait is deployed according to the product label instructions. Bait consumption is monitored, and bait points are replenished as needed.
-
Post-treatment Census: After a predetermined period (e.g., 21 days), the rodent population is re-assessed using the same methods as the pre-treatment census.
-
Efficacy Calculation: The percentage reduction in the rodent population is calculated to determine the efficacy of the treatment. A reduction of over 90% is often considered successful.[9]
Conclusion
The choice between this compound and second-generation anticoagulants involves a trade-off between potency and potential non-target effects. SGARs offer higher toxicity and a single-feed lethal dose, which can be advantageous for rapid control of large infestations. However, their persistence increases the risk of secondary poisoning. This compound, while requiring multiple feedings, has a shorter half-life, potentially reducing the risk to non-target wildlife. The selection of an appropriate anticoagulant should be based on a thorough risk-benefit analysis, considering the target species, the environment of application, and the potential for non-target exposure. Further research directly comparing the field efficacy and non-target impacts of this compound and a range of SGARs under various environmental conditions is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2nd generation anticoagulants - RRAC Resistance guide [guide.rrac.info]
- 4. scispace.com [scispace.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Trials of the anticoagulant rodenticides bromadiolone and difenacoum against the house mouse (Mus musculus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. english.ctgb.nl [english.ctgb.nl]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pindone Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of Pindone, a first-generation anticoagulant rodenticide. The accurate measurement of this compound is critical in toxicology, food safety, and environmental monitoring. This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis, presenting supporting data from various studies.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound quantification is contingent on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. The following table summarizes the quantitative performance of LC-MS/MS and GC-MS based on published data.
| Analytical Method | Matrix | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| LC-MS/MS | Agricultural Products[1][2][3] | 0.001 mg/kg | 81 - 93 | 2 - 7 |
| Animal Products, Fishery Products, and Honey[4] | 0.001 mg/kg | 76 - 92 | 4 - 8 | |
| Whole Blood[5] | 2 ng/mL | 70 - 105 | Not Specified | |
| GC-MS | Meat Products[6][7] | 0.005 mg/kg | 81 - 89 | 3.0 - 8.4 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from multiple sources and may require optimization for specific sample types and laboratory conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it suitable for detecting trace levels of this compound in complex matrices.
Sample Preparation (Agricultural Products) [1][2][3]
-
Extraction: Extract the sample with acetone.
-
Liquid-Liquid Re-extraction: Re-extract an aliquot of the crude extract with hexane.
-
Cleanup for Lipid-Rich Samples: For samples with high lipid content, perform an acetonitrile-hexane partitioning cleanup.
-
Column Cleanup: Further purify the extract using a tandem graphitized carbon-silica gel column. For specific matrices like brown rice, soybean, and tea, an additional PSA column cleanup may be necessary before LC-MS/MS analysis.
Sample Preparation (Animal Products) [4]
-
Extraction: Extract this compound from the sample using acidified acetone.
-
Purification: Purify the crude extract by liquid-liquid partitioning, followed by silica gel and ODS column chromatography.
Chromatographic Conditions [4]
-
Column: ODS column
-
Mobile Phase: Methanol/water containing ammonium acetate
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in negative mode.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation (Meat Products) [6][7]
-
Extraction: Extract the samples with a mixture of acetone and hexane (1:1).
-
Purification: Purify the extract using a dispersive solid-phase extraction (dSPE) column.
-
Determination: Use GC-MS with electron ionization (EI) for determination.
Visualizing the this compound Analysis Workflow and Mechanism of Action
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for this compound analysis and its biological mechanism of action.
This compound functions as an anticoagulant by disrupting the Vitamin K cycle, which is essential for blood clotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scispace.com [scispace.com]
- 6. pnas.org [pnas.org]
- 7. ifoodmm.com [ifoodmm.com]
A Head-to-Head Comparison of Pindone and Diphacinone in Field Trials
For Researchers, Scientists, and Drug Development Professionals
First-generation anticoagulant rodenticides (FGARs) remain a cornerstone in vertebrate pest management. Among these, the indandione derivatives Pindone and Diphacinone are notable for their efficacy. This guide provides a detailed, data-driven comparison of these two compounds, drawing from available field trial data and established experimental protocols to inform research and development in rodent control.
Mechanism of Action: Inhibition of the Vitamin K Cycle
Both this compound and Diphacinone share a common mechanism of action, targeting the vitamin K cycle, which is essential for blood coagulation. They act as competitive inhibitors of the enzyme Vitamin K Epoxide Reductase (VKOR). This inhibition prevents the regeneration of active vitamin K (hydroquinone), a necessary cofactor for the gamma-glutamylation of vitamin K-dependent clotting factors (II, VII, IX, and X). The absence of these functional clotting factors leads to impaired blood coagulation, resulting in internal hemorrhaging and eventual death of the rodent.[1]
Comparative Efficacy: A Review of Field and Laboratory Data
Studies in the USSR concluded that diphacinone (at 0.01-0.015% concentration) and this compound (at 0.05% for the acid form and 0.025-0.05% for the sodium salt) were the most effective indandiones for rodent control.[2]
Table 1: Summary of Efficacy Data for this compound and Diphacinone from Various Studies
| Rodenticide | Target Species | Bait Concentration | Efficacy Metric | Result | Source |
| This compound | Rats | Not Specified | Reduction in tracking rates | "Mixed" to "reliable" success (<5% tracking) | [3] |
| This compound | Rabbits | Not Specified | Not Specified | Effective for rabbit control in New Zealand | [2] |
| Diphacinone | Rattus spp. | 0.05 g/kg | Reduction in tracking tunnel activity | Successful control to below target indices | [4] |
| Diphacinone | Rattus spp. and Mus musculus | 13.8 kg/ha | Reduction in tracking tunnel activity | Reduced activity to 0% for ~1 month | [5] |
| Diphacinone | Polynesian rats and house mice | 50 and 100 ppm | Mortality | Not specified, but baits were palatable and efficacious | [6] |
Experimental Protocols for Field Efficacy Evaluation
Standardized protocols are crucial for the reliable evaluation of rodenticide efficacy. The following outlines a generalized workflow for a field trial, based on guidelines from the European and Mediterranean Plant Protection Organization (EPPO) and other regulatory bodies.[7][8]
Detailed Experimental Protocol
A typical field trial to evaluate the efficacy of a rodenticide involves the following steps:[7][8][9]
-
Site Selection:
-
Choose a site with a confirmed infestation of the target rodent species.
-
The site should be representative of the intended use location (e.g., farm buildings, urban areas).
-
The rodent population should be relatively discrete to minimize re-invasion during the trial.
-
-
Pre-treatment Census:
-
Establish baseline rodent activity for at least four days before treatment.
-
Employ at least two census methods, such as:
-
Food Consumption: Place unpoisoned bait at designated points and measure daily consumption.
-
Tracking Activity: Use tracking patches or tunnels with ink cards to record rodent footprints.
-
-
-
Treatment Period:
-
Replace the unpoisoned census bait with the test rodenticide bait (this compound or Diphacinone).
-
The duration of the treatment period is typically 10 to 21 days.[8]
-
Record the amount of bait consumed daily.
-
Replenish bait as needed to ensure a constant supply.
-
-
Post-treatment Census:
-
After the treatment period, remove the toxic bait and conduct a post-treatment census using the same methods as the pre-treatment census.
-
This allows for a comparison of rodent activity before and after the application of the rodenticide.
-
-
Data Analysis:
-
Calculate the efficacy of the treatment by comparing the pre- and post-treatment census data.
-
Efficacy is typically expressed as the percentage reduction in food consumption or tracking activity.
-
Conclusion
Both this compound and Diphacinone are effective first-generation anticoagulant rodenticides that function by inhibiting the vitamin K cycle. While direct comparative field trial data is limited, available information suggests that both are capable of significantly reducing rodent populations. Diphacinone has been shown to be effective at lower concentrations than this compound in some historical studies. The choice between these two compounds may depend on factors such as the target species, the specific formulation, and regulatory considerations. Further head-to-head field trials conducted under standardized protocols would be beneficial for a more definitive comparison of their performance.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. doc.govt.nz [doc.govt.nz]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Determination of residue levels of rodenticide in rodent livers offered novel diphacinone baits by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. about.rrac.info [about.rrac.info]
- 8. sanidad.gob.es [sanidad.gob.es]
- 9. Field Efficacy of Anticoagulant Rodenticide Towards Managing Rodent Pests in Jitra Rice Field, Kedah, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Pindone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticoagulant Pindone's mechanism of action with other alternatives, supported by available experimental data. The focus is on the inhibition of the Vitamin K cycle, a critical pathway in blood coagulation.
Executive Summary
This compound, a first-generation indandione anticoagulant, exerts its effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1][2] This action disrupts the recycling of vitamin K, a crucial cofactor for the synthesis of essential blood clotting factors.[3][4] This mechanism is shared with other anticoagulants, including the first-generation coumarin derivative, warfarin, and the more potent second-generation anticoagulant, brodifacoum.[5][6] While direct comparative data on the enzymatic inhibition (IC50 or Ki values) of this compound is limited in publicly available literature, its in-vivo potency, as indicated by lethal dose studies, can be compared with these alternatives.
Mechanism of Action: The Vitamin K Cycle Inhibition
All three anticoagulants—this compound, warfarin, and brodifacoum—share a common molecular target: the enzyme Vitamin K epoxide reductase (VKOR).[1][5][6] VKOR is a key component of the Vitamin K cycle, a process essential for the activation of several clotting factors (II, VII, IX, and X) in the liver.
The inhibition of VKOR leads to a depletion of the reduced form of vitamin K, which is necessary for the post-translational carboxylation of glutamate residues on the precursor forms of these clotting factors. Without this modification, the clotting factors are unable to bind calcium ions and participate effectively in the coagulation cascade, leading to an anticoagulant effect and, at higher doses, internal hemorrhaging.[3][4]
Second-generation anticoagulants like brodifacoum exhibit greater potency and a longer duration of action due to their higher affinity for VKOR and their tendency to accumulate in the liver.[6]
Caption: Inhibition of the Vitamin K cycle by anticoagulant rodenticides.
Comparative Efficacy: Quantitative Data
| Compound | Class | Species | Acute Oral LD50 (mg/kg) |
| This compound | 1st Generation Indandione | Rat | 280[7] |
| Warfarin | 1st Generation Coumarin | Rat | 1.5 - 323[8] |
| Brodifacoum | 2nd Generation Coumarin | Rat | 0.24 - 0.39[9] |
Note: The wide range for Warfarin LD50 reflects significant variation across different studies and rat strains.[8]
Based on this data, brodifacoum is the most potent of the three compounds, followed by warfarin, with this compound being the least acutely toxic in rats.
Experimental Protocols
The verification of the mechanism of action for anticoagulants like this compound relies on two key types of experimental assays: in-vitro enzyme inhibition assays and in-vivo or ex-vivo coagulation assays.
In-Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the VKOR enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against VKOR.
Materials:
-
Microsomes prepared from cells expressing VKORC1
-
Vitamin K epoxide (substrate)
-
Dithiothreitol (DTT) or Glutathione (GSH) as a reducing agent[10]
-
Test compound (this compound, warfarin, brodifacoum) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., HEPES or Tris-based buffer)
-
Quenching solution (e.g., isopropanol/hexane mixture)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a fixed concentration of microsomes, and the reducing agent.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction tubes. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 1 hour on ice) to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of the vitamin K epoxide substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the organic phase containing the unreacted substrate and the product (vitamin K).
-
Analysis: Analyze the extracted samples by HPLC to quantify the amount of vitamin K produced.
-
Data Analysis: Calculate the percentage of VKOR activity for each inhibitor concentration relative to the control. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A generalized workflow for an in-vitro VKOR inhibition assay.
Prothrombin Time (PT) Assay
The PT assay is a common coagulation test that measures the time it takes for blood plasma to clot. It is used to assess the function of the extrinsic and common pathways of the coagulation cascade, which are affected by vitamin K-dependent clotting factors.
Objective: To determine the effect of an anticoagulant on the prothrombin time.
Materials:
-
Citrated blood sample from a test subject (e.g., a rat dosed with the anticoagulant)
-
Centrifuge
-
Thromboplastin reagent (containing tissue factor and calcium)
-
Coagulometer or a water bath and stopwatch
Procedure:
-
Sample Collection: Collect a blood sample into a tube containing sodium citrate as an anticoagulant. The citrate chelates calcium, preventing premature clotting.
-
Plasma Preparation: Centrifuge the blood sample to separate the plasma from the blood cells.
-
Incubation: Pipette a specific volume of plasma into a test tube and incubate it at 37°C.
-
Reaction Initiation: Add a pre-warmed thromboplastin reagent to the plasma and simultaneously start a timer.
-
Clot Detection: Stop the timer as soon as a fibrin clot is formed. The time taken is the prothrombin time.
-
Data Analysis: Compare the PT of the treated sample to that of a control sample to determine the anticoagulant effect. Results are often expressed as an International Normalized Ratio (INR) for clinical applications.
Caption: A generalized workflow for a Prothrombin Time (PT) assay.
Conclusion
This compound, warfarin, and brodifacoum all function as anticoagulants by inhibiting the Vitamin K epoxide reductase, thereby disrupting the synthesis of essential clotting factors. While they share a common mechanism of action, their potency and duration of action differ significantly. Brodifacoum, a second-generation anticoagulant, is considerably more potent than the first-generation compounds this compound and warfarin. The lack of publicly available direct enzymatic inhibition data for this compound necessitates the use of in-vivo data, such as LD50 values, for potency comparisons, which should be interpreted with caution. The provided experimental protocols for VKOR inhibition and prothrombin time assays offer a framework for the independent verification and comparative analysis of these and other novel anticoagulant compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Welfare Impacts of this compound Poisoning in Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. Anticoagulant Rodenticide Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. doc.govt.nz [doc.govt.nz]
- 7. benchchem.com [benchchem.com]
- 8. media.ark.org [media.ark.org]
- 9. diva-portal.org [diva-portal.org]
- 10. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
Pindone's Environmental Footprint: A Comparative Analysis of its Persistence
For researchers, scientists, and drug development professionals, this guide provides a comparative examination of the environmental persistence of Pindone, an anticoagulant rodenticide. By synthesizing available experimental data, this document offers insights into this compound's behavior in various environmental compartments and compares its persistence to other rodenticides.
This compound, a first-generation anticoagulant rodenticide, is utilized in pest control programs. Its environmental fate, particularly its persistence, is a critical factor in assessing its overall ecological impact. This guide summarizes key findings on this compound's persistence in biotic and abiotic environments, presents available experimental methodologies, and visually represents its environmental interactions.
Comparative Persistence of Anticoagulant Rodenticides
The persistence of a rodenticide is a key determinant of its potential for non-target organism exposure and environmental accumulation. The following table summarizes the hepatic persistence of this compound in comparison to other anticoagulant rodenticides, based on available laboratory data. Data on environmental persistence in soil and water is less quantitative in the public domain.
| Rodenticide | Type | Hepatic Half-Life (Rats) | Soil Persistence (DT50) | Water Solubility | Atmospheric Half-life (Vapor-phase) |
| This compound | First-Generation Anticoagulant (Indandione) | 2 - 3 days[1][2] | Data not available | Insoluble[3] | ~6 days (estimated)[4] |
| Warfarin | First-Generation Anticoagulant (Coumarin) | 26.2 days[1][2] | Data not available | Slightly soluble | Data not available |
| Diphacinone | First-Generation Anticoagulant (Indandione) | 3 days[1][2] | Data not available | Practically insoluble | Data not available |
| Brodifacoum | Second-Generation Anticoagulant (Coumarin) | 113.5 days[1][2] | Data not available | Practically insoluble | Data not available |
Experimental Protocols
Detailed experimental data on the environmental persistence of this compound in soil and water is limited in publicly accessible literature. However, the methodologies for detecting this compound in biological and environmental samples are well-established.
Analysis of this compound in Soil and Water Samples (General Protocol)
While a specific, detailed protocol for this compound in environmental matrices was not found in the reviewed literature, a general methodology based on common pesticide analysis techniques can be outlined.
1. Sample Preparation and Extraction:
-
Soil: A known mass of soil is extracted with an organic solvent such as a mixture of acetonitrile and methanol with phosphoric acid.[1] The mixture is agitated and then centrifuged to separate the solid and liquid phases.
-
Water: A water sample is passed through a solid-phase extraction (SPE) cartridge (e.g., C8) to concentrate the analyte.[1]
2. Clean-up:
-
The crude extract from the soil or the eluate from the SPE cartridge is subjected to a clean-up procedure to remove interfering co-extractives. This may involve liquid-liquid partitioning or the use of additional SPE cartridges.
3. Instrumental Analysis:
-
The purified extract is analyzed using High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 or C8 reversed-phase column is typically used.[1]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase. Paired-ion chromatography may be employed.[1]
-
Detection: A UV detector set at a wavelength of 284 nm is commonly used for quantification.[1] Mass spectrometry (MS) can be used for confirmation and increased sensitivity.
Analysis of this compound in Biological Tissues (Liver)
1. Sample Homogenization and Extraction:
-
A weighed portion of the liver tissue is homogenized.
-
The homogenate is extracted with an appropriate solvent mixture, such as acetonitrile/methanol/phosphoric acid.[1]
2. Clean-up:
-
The extract is neutralized and filtered. Further clean-up steps, similar to those for environmental samples, may be necessary to remove lipids and other interfering substances.
3. Instrumental Analysis:
-
The final extract is analyzed by HPLC with UV detection at 284 nm, as described for environmental samples.[1]
Environmental Fate and Transport of this compound
The following diagram illustrates the potential pathways of this compound in the environment following its application for rodent control.
Discussion
The available data consistently indicate that this compound, a first-generation indandione anticoagulant, exhibits significantly lower persistence in biological systems compared to second-generation anticoagulants like brodifacoum.[1][2] The rapid hepatic elimination of this compound reduces the long-term risk of secondary poisoning in predator species.
Information regarding this compound's persistence in soil and water is more qualitative. While this compound itself is water-insoluble, its sodium and calcium salts are water-soluble, which could influence their mobility.[3] However, studies have suggested a low likelihood of waterway contamination from this compound application. The detection of this compound residues in soil months after application suggests some degree of persistence, which may be attributable to its fungicidal and insecticidal properties that could slow down microbial degradation.[3] Photodegradation is considered a potential pathway for the breakdown of this compound in the environment. The estimated atmospheric half-life of approximately 6 days for vapor-phase this compound suggests that this is a relevant degradation pathway for any portion that volatilizes.[4]
Conclusion
This compound's environmental persistence is characterized by a relatively short half-life in biological tissues, which is a favorable trait in minimizing the risk of secondary poisoning. Its persistence in soil and water appears to be lower than that of second-generation anticoagulants, although more quantitative, comparative studies are needed to establish definitive environmental half-lives. The primary degradation pathways for this compound in the environment are likely a combination of slow biodegradation and photodegradation. Further research focusing on the kinetics of this compound degradation in various soil types and aquatic conditions would provide a more complete understanding of its environmental fate.
References
Validation of Biomarkers for Pindone Exposure and Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for monitoring exposure to and the effects of Pindone, a first-generation anticoagulant rodenticide. The performance of these biomarkers is compared with those used for other anticoagulant rodenticides, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is an anticoagulant that operates by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver.[1][2] This disruption of the coagulation cascade leads to internal hemorrhaging. This compound is a first-generation anticoagulant, meaning multiple feedings are typically required for a lethal dose.[2] Understanding the biomarkers associated with this compound exposure and its physiological effects is crucial for toxicology studies, the development of antidotes, and assessing non-target species exposure.
Biomarkers for this compound and Alternatives
The validation of biomarkers for anticoagulant exposure and effect is critical for assessing the toxicological impact of these compounds. Biomarkers can be broadly categorized as "biomarkers of exposure," which indicate the presence of a substance in an organism, and "biomarkers of effect," which measure the physiological response to that substance.
Biomarkers of Effect: Measuring Anticoagulant Activity
The primary effect of this compound and other anticoagulants is the disruption of the blood clotting process. Therefore, the most relevant biomarkers of effect are those that measure coagulation efficiency.
Table 1: Comparison of Biomarkers of Effect for Anticoagulant Rodenticides
| Biomarker | This compound | Warfarin (First-Generation) | Brodifacoum (Second-Generation) |
| Prothrombin Time (PT) | Significantly prolonged | Significantly prolonged | Markedly and persistently prolonged |
| Activated Partial Thromboplastin Time (aPTT) | May be prolonged in severe cases | May be prolonged in severe cases | May be prolonged in severe cases |
| Vitamin K-Dependent Clotting Factors (II, VII, IX, X) | Decreased levels | Decreased levels | Severely and persistently decreased levels |
| Protein Induced by Vitamin K Absence (PIVKA-II) | Elevated levels | Elevated levels | Markedly elevated levels |
Biomarkers of Exposure: Detecting Compound Residues
Biomarkers of exposure are essential for confirming the ingestion of a specific anticoagulant. These typically involve the direct measurement of the compound or its metabolites in various tissues.
Table 2: Comparison of Biomarkers of Exposure for Anticoagulant Rodenticides
| Biomarker | This compound | Warfarin (First-Generation) | Brodifacoum (Second-Generation) |
| Liver Residue Levels | High concentrations, relatively short half-life | Moderate concentrations, variable half-life | Very high concentrations, long half-life |
| Fat Residue Levels | Significant concentrations detected | Lower concentrations than liver | High concentrations, persists for extended periods |
| Fecal Excretion | Unmetabolized this compound can be detected | Metabolites are the primary form of excretion | Excreted slowly, primarily as metabolites |
Experimental Protocols
Prothrombin Time (PT) Assay
Objective: To measure the time it takes for blood plasma to clot after the addition of tissue factor.
Methodology:
-
Sample Collection: Whole blood is collected into a tube containing a sodium citrate anticoagulant (e.g., a blue-top tube).
-
Plasma Preparation: The blood sample is centrifuged to separate the plasma from the blood cells.
-
Assay Procedure:
-
A specific volume of plasma is incubated at 37°C.
-
Thromboplastin reagent (a source of tissue factor and phospholipids) and calcium chloride are added to the plasma to initiate clotting.
-
The time taken for a fibrin clot to form is measured in seconds.
-
-
Interpretation: A prolonged PT indicates a deficiency in one or more of the vitamin K-dependent clotting factors (II, VII, IX, X).
Analysis of this compound Residues in Liver Tissue by LC-MS/MS
Objective: To quantify the concentration of this compound in liver tissue.
Methodology:
-
Sample Preparation:
-
A known weight of liver tissue is homogenized.
-
An internal standard is added to the homogenate.
-
This compound is extracted from the tissue using an organic solvent (e.g., acetonitrile).
-
The extract is purified using solid-phase extraction (SPE) to remove interfering substances.
-
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is used for analysis.
-
Chromatography: The purified extract is injected into the LC system, where this compound is separated from other components on a C18 column.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound based on its unique mass-to-charge ratio and fragmentation pattern.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and a calibration curve.
Visualizing Pathways and Workflows
Vitamin K Cycle and Anticoagulant Inhibition
Caption: Inhibition of the Vitamin K cycle by anticoagulant rodenticides.
Experimental Workflow for Biomarker Validation
Caption: Workflow for the validation of this compound exposure and effect biomarkers.
References
A Comparative Analysis of Pindone and Other Leading Rodenticides: A Guide for Researchers
This guide provides a comprehensive comparison of the cost-effectiveness of Pindone with other widely used anticoagulant rodenticides: warfarin, diphacinone, brodifacoum, and bromadiolone. The information is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data. This document summarizes key performance indicators, outlines experimental methodologies, and visualizes critical biological and procedural pathways.
Executive Summary
This compound, a first-generation anticoagulant rodenticide, presents a distinct profile in terms of efficacy, cost, and environmental impact when compared to both its first-generation counterparts and the more potent second-generation anticoagulants. First-generation anticoagulants, including this compound and warfarin, generally require multiple feedings to be lethal, which can be a factor in their cost-effectiveness and risk profile.[1] In contrast, second-generation anticoagulants like brodifacoum and bromadiolone are typically lethal after a single feeding. The choice of rodenticide is a complex decision that involves balancing efficacy, the cost of bait and application, and the potential for non-target species exposure and environmental persistence.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct, standardized cost-effectiveness studies across all these compounds are limited. The provided data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: Efficacy and Toxicity of Selected Rodenticides
| Rodenticide | Generation | Target Species (Example) | Acute Oral LD50 (mg/kg) | Efficacy (% Mortality) | Time to Death |
| This compound | First | Rabbits, Rats, Possums | Rabbit: 0.52 (daily for 7 days)[2] | >90% (Rabbits) | 4-12 days[3] |
| Warfarin | First | Rats, Mice | Rat: 50-100 (single dose)[4] | Variable, resistance is common | 5-7 days[4] |
| Diphacinone | First | Rats, Mice, Ferrets | Rat: 0.3-7[5] | Variable, requires multiple feeds | - |
| Brodifacoum | Second | Rats, Mice, Possums | Rat: 0.26[6] | High, often 100% in lab studies | 3-7 days |
| Bromadiolone | Second | Rats | - | High, often 100% in lab studies | - |
LD50 (Lethal Dose, 50%) is a measure of the lethal dose of a toxin. A lower LD50 is indicative of a more toxic substance. Data is primarily for rats unless otherwise specified. Efficacy can vary significantly based on bait formulation, environmental conditions, and the presence of alternative food sources.
Table 2: Cost and Non-Target Impact Comparison
| Rodenticide | Relative Cost | Persistence in Liver | Risk of Secondary Poisoning | Antidote |
| This compound | Moderate | Short (undetectable in sheep after 16 days) | Medium to High (especially for birds)[7] | Vitamin K1[8] |
| Warfarin | Low | Moderate | Medium | Vitamin K1 |
| Diphacinone | Moderate | Short | Low to Medium | Vitamin K1 |
| Brodifacoum | High | Long (detectable in sheep for at least 128 days)[8] | High[1] | Vitamin K1 |
| Bromadiolone | High | Long (detectable in sheep for 256 days) | Medium to High | Vitamin K1 |
Cost is a relative measure and can vary based on formulation, brand, and quantity. Persistence and secondary poisoning risk are critical factors in environmental impact assessments.
Experimental Protocols
The evaluation of rodenticide efficacy and cost-effectiveness relies on standardized laboratory and field trial methodologies.
Laboratory Efficacy Testing (No-Choice Feeding Study)
A common method to determine the intrinsic toxicity of a rodenticide is the no-choice feeding study.
-
Animal Selection: A statistically significant number of the target rodent species (e.g., Rattus norvegicus) are selected and acclimatized to laboratory conditions.
-
Housing: Animals are housed individually in cages that prevent contact but allow for sensory interaction.
-
Diet: For a set period (e.g., 3-5 days), animals are provided with a standard, non-toxic diet to establish baseline food consumption.
-
Test Diet Introduction: The standard diet is replaced with a bait formulation containing a known concentration of the test rodenticide. This is the only food source available.
-
Observation: Animals are observed daily for a specified period (e.g., 21 days) for clinical signs of toxicity and mortality.
-
Data Collection: Daily food consumption, body weight, time to onset of symptoms, and time to death are recorded.
-
Analysis: The LD50 is calculated, and the palatability of the bait is assessed based on consumption levels.
Field Efficacy Trial
Field trials are essential to evaluate the performance of a rodenticide under real-world conditions.
-
Site Selection: A site with a confirmed and relatively contained rodent infestation is chosen. The site should be representative of the intended use environment.
-
Pre-Treatment Census: The baseline rodent population is estimated using methods such as trapping, tracking tiles, or census bait consumption (using non-toxic bait).[9]
-
Bait Application: The rodenticide bait is applied according to the proposed label instructions, often in tamper-resistant bait stations.
-
Treatment Period: The bait is maintained for a predetermined period, and bait consumption is monitored.
-
Post-Treatment Census: Following the treatment period, the rodent population is re-assessed using the same methods as the pre-treatment census.[9]
-
Efficacy Calculation: The percentage reduction in the rodent population is calculated to determine the efficacy of the treatment.
-
Non-Target Species Monitoring: The trial area is monitored for any evidence of primary or secondary poisoning of non-target animals.
Mandatory Visualizations
Anticoagulant Rodenticide Signaling Pathway
Anticoagulant rodenticides function by disrupting the Vitamin K cycle, which is essential for the synthesis of blood clotting factors.
References
- 1. predatorfreenz.org [predatorfreenz.org]
- 2. This compound - rabbit bait - Rabbit Action Group [rabbit-sweep.org]
- 3. mass.gov [mass.gov]
- 4. responsiblerodenticides.org [responsiblerodenticides.org]
- 5. benchchem.com [benchchem.com]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. doc.govt.nz [doc.govt.nz]
- 8. scispace.com [scispace.com]
- 9. about.rrac.info [about.rrac.info]
Statistical methods for validating the results of Pindone studies
For researchers and drug development professionals engaged in the study of anticoagulants, particularly the indandione derivative Pindone, rigorous statistical validation of experimental results is paramount. This guide provides a comparative overview of statistical methodologies applicable to this compound studies, supported by experimental data and detailed protocols.
Comparison of Statistical Methods for Efficacy Validation
The selection of an appropriate statistical method is contingent upon the experimental design and the nature of the data collected. Efficacy studies for rodenticides like this compound often involve comparing treatment groups to a control group, with outcomes measured as mortality rates, bait consumption, or reduction in pest activity.
| Statistical Method | Application in this compound Studies | Advantages | Disadvantages |
| Analysis of Variance (ANOVA) | Comparing mean bait consumption or mean time to death across multiple this compound concentrations and a control group.[1] | Robust for comparing means of more than two groups. Can be extended to analyze the influence of multiple factors (e.g., dose and sex). | Assumes normality and homogeneity of variances in the data. |
| Least Significant Difference (LSD) Test | Post-hoc analysis after a significant ANOVA result to identify which specific group means are different from each other. | Provides specific pairwise comparisons, offering more granular insights than the overall ANOVA result. | Can increase the risk of Type I errors (false positives) if used without a significant ANOVA result. |
| Chi-Square (χ²) Test | Analyzing categorical data, such as the number of animals that died versus survived in treatment and control groups. | Useful for determining if there is a significant association between the treatment (this compound) and the outcome (mortality). | Requires a sufficiently large sample size for accurate results. |
| t-Test | Comparing the means of two groups, for instance, the bait consumption between a this compound-treated group and a control group. | Simple to implement and interpret for pairwise comparisons. | Limited to comparing only two groups at a time. |
| Regression Analysis | To model the relationship between the dose of this compound and the response (e.g., mortality rate or prothrombin time). | Allows for prediction of the response at different dose levels and can help determine the effective dose (e.g., LD50 or LD99). | Assumes a linear or other predefined relationship between the variables. |
| Survival Analysis (e.g., Kaplan-Meier) | To analyze the time until an event occurs, such as the time to death after this compound ingestion. | Effectively utilizes data from all subjects, including those that have not yet experienced the event. Can compare survival curves between different treatment groups. | Requires time-to-event data, which may not always be the primary endpoint. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of this compound studies. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) provide guidance on the design and execution of such studies.[2][3][4][5]
Laboratory Efficacy Study Protocol (Adapted from EPA guidelines)[4]
-
Test Subjects: A specified number of the target rodent species (e.g., Norway rats, house mice) are individually caged and acclimated.
-
Groups: Animals are divided into a control group (receiving bait without this compound) and one or more treatment groups (receiving bait with different concentrations of this compound).
-
Baiting:
-
No-Choice Test: For a set period, the only food source provided is the treated or control bait.
-
Choice Test: Animals are provided with both treated and non-toxic food, allowing for an assessment of bait palatability.[6]
-
-
Observation: Animals are observed daily for a specified period (e.g., 21 days) for signs of toxicity and mortality.
-
Data Collection: Daily records of bait consumption, signs of intoxication, and time to death are maintained for each animal.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods as outlined in the table above to determine the efficacy of the this compound bait.
Field Efficacy Study Protocol
-
Site Selection: Two similar sites with active rodent infestations are chosen, one for treatment and one as a control.
-
Pre-treatment Census: The rodent population at both sites is estimated using methods like tracking indices or food consumption.
-
Treatment: this compound bait is applied at the treatment site according to the proposed label directions. The control site receives a placebo bait.
-
Post-treatment Census: The rodent population is re-estimated at both sites at specific intervals after bait application.
-
Data Analysis: The percentage reduction in rodent activity or population at the treatment site is calculated and compared to the control site using statistical tests like ANOVA to determine if the reduction is significant.[1]
Quantitative Data from this compound Studies
The following tables summarize quantitative data from studies on this compound, providing a basis for comparison with other anticoagulants.
Table 1: Mortality and Time to Death in Rabbits Exposed to this compound [7]
| Trial Group | Number of Rabbits | Died of Poisoning | Euthanased at Endpoint | Average Days to First Signs (Range) | Average Days to Death (Range) |
| Trial 1 | 12 | 8 | 1 | 8.13 (6–9) | 10.63 (8–14) |
| Trial 2 | 12 | 6 | 4 | 6.83 (6–8) | 9.17 (7–11) |
| Trial 3 | 12 | 7 | 2 | 10.43 (8–13) | 11.86 (10–13) |
Table 2: this compound Residue Concentrations in Rabbit Tissues (mg/kg) [8]
| Tissue | Mean Residue | Standard Deviation | Range |
| Liver | 5.8 | 3.9 | 0.9 - 15.2 |
| Fat | 4.1 | 3.1 | 0.5 - 11.4 |
| Muscle | 0.8 | 0.6 | 0.1 - 2.3 |
Visualizing Methodologies and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the workflows and biological pathways involved in this compound studies.
Caption: Workflow for a typical laboratory efficacy study of this compound.
Caption: Simplified signaling pathway of this compound's anticoagulant action.
References
- 1. Statistical analysis of comparative field trials of acute rodenticides | Epidemiology & Infection | Cambridge Core [resolve.cambridge.org]
- 2. ECHA publishes new guidance on efficacy of biocidal products - Bens Consulting [bens-consulting.com]
- 3. Guidance documents - ECHA [echa.europa.eu]
- 4. epa.gov [epa.gov]
- 5. images.chemycal.com [images.chemycal.com]
- 6. mdpi.com [mdpi.com]
- 7. Welfare Impacts of this compound Poisoning in Rabbits (Oryctolagus cuniculus) [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pindone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers
Pindone, a first-generation anticoagulant rodenticide, requires meticulous handling and disposal to mitigate risks to human health and the environment.[1] This guide provides detailed procedures for the proper disposal of this compound and associated waste materials in a laboratory setting, ensuring compliance and safety. Adherence to these protocols is crucial for preventing environmental contamination and accidental exposure.
Key Disposal Procedures and Precautions
Proper disposal of this compound waste is contingent on the nature of the waste—whether it is unused product, contaminated labware, or empty containers. All disposal methods must align with local, state, and federal regulations.[2][3][4]
| Waste Type | Disposal Method | Key Precautions |
| Unused/Surplus this compound | Dispose of at an approved waste disposal facility or by burial at an approved site.[2][4] | Do not burn the product.[2][4] Ensure compliance with national and local authority requirements.[2][4] |
| Contaminated Materials (e.g., gloves, lab coats, absorbent pads) | Place in a labeled, sealable container for disposal at an approved waste facility. | Wear appropriate Personal Protective Equipment (PPE), including gloves, overalls, and boots during handling.[2][5][6] |
| Empty this compound Containers | Ensure the container is completely empty before disposal in a landfill.[2][3][4] | It is recommended to break, crush, or puncture the container to prevent reuse.[7][8] Do not burn containers.[2][4] |
| Spilled this compound | Contain the spill to prevent it from entering drains or waterways.[4][7] Sweep or shovel solid material into a labeled, sealable container for disposal.[2][4] | Avoid generating dust.[2][4] Wash the affected area with soap and water after the solid material has been removed.[7] |
Hypothetical Experimental Protocol: Assessing this compound Efficacy in a Controlled Study
This protocol outlines a typical laboratory experiment to evaluate the efficacy of a new this compound bait formulation.
Objective: To determine the acceptance and efficacy of a novel this compound bait formulation in a target rodent species compared to a standard formulation.
Methodology:
-
Animal Acclimation: Acclimate subjects to the test environment for 7 days with access to standard laboratory chow and water.
-
Baseline Food Consumption: Measure daily food consumption for each subject for 3 days prior to the introduction of the bait to establish a baseline.
-
Bait Introduction:
-
Divide subjects into two groups: a control group receiving the standard this compound bait and a test group receiving the new formulation.
-
Replace the standard chow with the respective this compound bait.
-
-
Data Collection:
-
Measure the amount of bait consumed daily for each subject for a period of 5 days.
-
Monitor subjects for clinical signs of toxicity and time to mortality.
-
-
Post-Mortem Analysis: Conduct a post-mortem examination to confirm the cause of death.
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. nrc.govt.nz [nrc.govt.nz]
- 2. rentokil.com [rentokil.com]
- 3. d347awuzx0kdse.cloudfront.net [d347awuzx0kdse.cloudfront.net]
- 4. pggwrightsonturf.com [pggwrightsonturf.com]
- 5. pestsmart.org.au [pestsmart.org.au]
- 6. pestsmart.org.au [pestsmart.org.au]
- 7. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 8. generapestmanagement.com [generapestmanagement.com]
Essential Safety and Handling Protocols for Pindone
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Pindone. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination. This compound is a first-generation anticoagulant toxic to humans and wildlife through ingestion, inhalation of dust, or skin contact.[1][2] It can cause damage to organs through prolonged or repeated exposure.[3][4][5]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate level of PPE required for handling this compound, considering the specific laboratory procedures and the physical form of the chemical.[6][7] The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Elbow-length PVC or rubber gloves.[1][2][8] | To prevent skin contact and absorption.[1][2] |
| Eye Protection | Safety goggles or glasses.[1][2][3][8] | Recommended, especially if there is a risk of dust generation.[3][4] |
| Body Protection | Overalls with long sleeves, long pants, and protective boots.[1][2][3] | To prevent skin contact with dust or spills. |
| Respiratory Protection | An approved respirator or disposable face mask.[3][8] | Necessary when handling bulk quantities or if dust is generated.[3][4] |
Safe Handling and Operational Procedures
Strict adherence to handling protocols is mandatory to minimize exposure risk. This compound is an anticoagulant that works by inhibiting the production of blood clotting factors.[6] Symptoms of poisoning can have a long latent period and may include bleeding gums, bruising, and blood in urine or stool.[6][9]
Pre-Handling Checklist
-
Read Safety Information : Thoroughly review the product label and Safety Data Sheet (SDS) before use.[3][5][8]
-
Area Preparation : Ensure work is conducted in a well-ventilated area or outdoors.[3][6] Keep containers closed when not in use.[6]
-
Assemble PPE : Put on all required personal protective equipment as detailed above.
-
Emergency Preparedness : Locate the nearest eye wash station and safety shower. Ensure the National Poisons Information Centre phone number is readily available (0800 POISON or 0800 764 766).[3][4]
Handling this compound
-
Avoid all direct contact with the skin and eyes.[6]
-
Prohibit eating, drinking, or smoking in the handling area to prevent ingestion.[5][8]
Post-Handling Procedures
-
Decontamination : After handling, wash hands, arms, and face thoroughly with soap and water.[1][2][5]
-
Clothing : It is recommended to shower and change out of work clothing at the end of a shift.[3][5] Contaminated work clothes should be washed separately from other laundry.[3][5]
-
Storage : Store this compound in its original, tightly closed container in a cool, dry, and secure place.[3][7] It must be kept away from children, pets, foodstuffs, and animal feed.[3][10] For certain forms like this compound Liquid Concentrate, tracking the location and movement of the substance is required.[11]
Spill, Disposal, and Emergency Plan
Accidental Spills
-
Containment : Prevent the spill from entering drains, sewers, or any water course.[3]
-
Cleanup : Wear appropriate PPE, including gloves and safety glasses.[3] Sweep or shovel the solid material into labeled, sealable containers.[3] Avoid generating dust during cleanup.[3] Vacuuming may be appropriate.[8]
-
Reporting : Report spills immediately according to your institution's and local authorities' regulations.[3]
Disposal Plan
-
Product Disposal : Dispose of unwanted this compound and its container in accordance with local regulations at an approved waste disposal facility.[3][4][5]
-
Container Disposal : Do not burn the product or containers.[4] Empty containers should be triple or pressure rinsed before disposal.[12] Break, crush, or puncture empty containers and bury them in a local authority landfill or a designated disposal pit at least 500mm deep.[12]
-
Contaminated Materials : Any uneaten bait or carcasses from animal studies must be collected and disposed of by burning (where permitted) or by burying in a disposal pit at a depth of 500mm.[12]
First Aid and Emergency Response
-
Ingestion : Immediately call a poison center or doctor.[5] Rinse the mouth with water.[3][4][5]
-
Skin Contact : Wash the affected area with soap and water.[2][3][4] Seek medical advice if irritation persists.[3][4][5]
-
Eye Contact : Flush eyes with running water for at least 15 minutes.[3][4][5] If contact lenses are present, remove them after the first 5 minutes and continue rinsing.[3][4][5]
-
Inhalation : Move the person to fresh air and keep them at rest until they have recovered.[4]
-
Antidote : Vitamin K1 is an effective antidote for this compound poisoning and can be administered by a medical or veterinary professional.[2][6]
Quantitative Data Summary
The following table provides key quantitative data related to this compound handling and exposure.
| Parameter | Value | Source |
| Workplace Exposure Standard (TWA) | 0.1 mg/m³ | Safe Work Australia[6] |
| Bait Concentration (Solid) | 0.025% w/w (0.25 g/kg) to 0.05% w/w (0.5 g/kg) | PestSmart[1] |
| Bait Concentration (Liquid Concentrate) | 3.0 - 3.5% w/w | Key Industries Ltd.[5] |
| Disposal Burial Depth | 500 mm | Rentokil Initial plc[12] |
This compound Safe Handling Workflow
Caption: This diagram outlines the critical steps for safely handling this compound in a laboratory setting.
References
- 1. pestsmart.org.au [pestsmart.org.au]
- 2. pestsmart.org.au [pestsmart.org.au]
- 3. pggwrightsonturf.com [pggwrightsonturf.com]
- 4. rentokil.com [rentokil.com]
- 5. d347awuzx0kdse.cloudfront.net [d347awuzx0kdse.cloudfront.net]
- 6. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 7. scientificpest.com.au [scientificpest.com.au]
- 8. pastoralag.com.au [pastoralag.com.au]
- 9. nrc.govt.nz [nrc.govt.nz]
- 10. Greater Wellington — this compound [gw.govt.nz]
- 11. Using this compound for pest control | NZ Government [mpi.govt.nz]
- 12. sds.rentokil-initial.com [sds.rentokil-initial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
